1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid
Description
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Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-10-4-2-9(3-5-10)8-13-7-6-11(13)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHKUSSRDNLLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid
Executive Summary
In the landscape of modern drug discovery, conformationally restricted amino acids serve as critical building blocks for peptidomimetics and small-molecule therapeutics. 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (CAS: 1042413-93-3)[1] represents a highly versatile, synthetically protected non-proteinogenic amino acid. As an N-PMB (p-methoxybenzyl) protected derivative of azetidine-2-carboxylic acid (Aze), this compound provides a rigid four-membered ring system that forces specific dihedral angles in peptide backbones, fundamentally altering the pharmacokinetic and target-binding profiles of the resulting molecular entities.
This guide details the core physicochemical properties, synthetic handling protocols, and structural rationale for utilizing this specific derivative in advanced medicinal chemistry workflows.
Physicochemical Profiling
Understanding the baseline properties of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid is essential for predicting its behavior in biphasic solvent systems during synthesis and purification.
Table 1: Core Chemical Properties
| Property | Value | Mechanistic Implication |
| CAS Number | 1042413-93-3[1] | Unique identifier for supply chain verification. |
| Molecular Formula | C12H15NO3[1] | Dictates mass spectrometric (MS) expected m/z. |
| Molecular Weight | 221.256 g/mol [1] | Standardizes molarity calculations for synthesis. |
| Core Scaffold | Azetidine-2-carboxylic acid | Confers high ring strain (~26 kcal/mol) and conformational rigidity. |
| Protecting Group | N-p-Methoxybenzyl (PMB) | Orthogonal protection strategy; cleavable under mild oxidative or strongly acidic conditions. |
Structural Significance & Mechanistic Rationale
The Role of the Azetidine Ring
Azetidine-2-carboxylic acid is the lower homologue of proline. When incorporated into a peptide chain, the four-membered azetidine ring restricts the ϕ (phi) and ψ (psi) backbone dihedral angles more severely than proline[1]. This rigidity reduces the entropic penalty upon target binding, often leading to higher affinity ligands.
The N-PMB Protection Strategy
The choice of a p-methoxybenzyl (PMB) group on the azetidine nitrogen is highly deliberate.
-
Causality in Design: Standard protecting groups like Boc or Fmoc are electron-withdrawing, which can deactivate the nitrogen. The PMB group is electron-donating, maintaining the basicity of the azetidine nitrogen while preventing unwanted side reactions (e.g., oligomerization) during the activation of the C2-carboxylic acid.
-
Orthogonal Cleavage: The PMB group can be selectively removed using oxidative conditions (e.g., DDQ or CAN) or strong acids (e.g., TFA with scavengers), leaving other acid-stable or base-stable protecting groups intact.
Experimental Protocol: Activation and Amidation Workflow
To utilize 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid in drug development, it must be coupled to an amine. The following self-validating protocol outlines a standard HATU-mediated coupling, optimized for sterically hindered, secondary amines.
Objective: Synthesize an amide derivative while preventing ring-opening of the strained azetidine.
Reagents:
-
1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Primary/Secondary Amine (1.1 eq)
-
Anhydrous DMF (0.1 M)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the azetidine derivative (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add DIPEA (3.0 eq). Rationale: The base ensures the carboxylic acid is fully deprotonated to the carboxylate, accelerating the reaction with the coupling agent.
-
Coupling Agent Addition: Cool the mixture to 0 °C. Add HATU (1.2 eq) portion-wise. Stir for 15 minutes. Rationale: HATU forms a highly reactive, yet relatively stable, OAt-active ester. Cooling prevents premature degradation of the active ester and minimizes potential racemization at the C2 chiral center.
-
Amine Introduction: Add the target amine (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4–12 hours. Rationale: Reaction progress must be monitored via LC-MS to ensure complete conversion without forcing conditions that could trigger azetidine ring-opening.
-
Quench and Extraction: Dilute the reaction with EtOAc and wash sequentially with saturated aqueous NaHCO3 , 1M HCl , and brine. Rationale: This standard biphasic workup removes unreacted amine, DIPEA salts, and HATU byproducts (HOAt).
-
Validation: Concentrate the organic layer and purify via flash chromatography. Validate the product using 1H -NMR (look for the distinct PMB CH2 singlet around 3.5-3.8 ppm and the methoxy singlet at 3.8 ppm) and HRMS.
Workflow Visualization
The following diagram illustrates the synthetic utility and orthogonal deprotection pathways of the PMB-protected azetidine scaffold.
Caption: Synthetic workflow for the amidation and subsequent orthogonal deprotection of N-PMB-azetidine-2-carboxylic acid.
References
Sources
The Azetidine Enigma: A Technical Guide to 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid and its Therapeutic Potential
Abstract
The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to serve as a proline mimetic have propelled azetidine-containing molecules into various stages of drug development. This in-depth technical guide focuses on a specific, yet representative, member of this class: 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid. We will dissect the synthetic rationale for its creation, explore its potential biological implications based on the well-established pharmacology of its core components, and provide a framework for its investigation as a novel therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted azetidine-2-carboxylic acids in their discovery programs.
Introduction: The Allure of the Strained Ring
The azetidine moiety, once considered a synthetic curiosity, is now a cornerstone in the design of novel therapeutics.[1][2] Its incorporation into molecular architectures imparts a degree of rigidity that is often beneficial for optimizing ligand-receptor interactions. Azetidine-2-carboxylic acid, in particular, has garnered significant attention as a non-proteinogenic amino acid that can act as an analogue of proline.[3][4] This mimicry allows it to be incorporated into peptides and proteins, often leading to significant perturbations in their structure and function.[3][5] The natural occurrence of L-azetidine-2-carboxylic acid in plants like lily of the valley and its broad-spectrum biological activities, including inhibitory effects on various organisms, underscore its potential as a starting point for drug discovery.[3][5][6]
The subject of this guide, 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid, represents a logical extension of this foundational knowledge. The addition of the 4-methoxyphenylmethyl (PMP) group to the azetidine nitrogen introduces a key structural element with the potential to modulate the molecule's physicochemical properties, pharmacokinetic profile, and target engagement. The PMP group is a common motif in medicinal chemistry, often used to enhance metabolic stability and introduce favorable interactions with biological targets.
Synthetic Strategies: Building the Azetidine Core and its Derivatives
The synthesis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid, while not explicitly detailed in the currently available literature, can be logically deduced from established synthetic routes for L-azetidine-2-carboxylic acid and its N-substituted derivatives.
Synthesis of the Azetidine-2-carboxylic Acid Scaffold
A practical and scalable synthesis of L-azetidine-2-carboxylic acid is a critical prerequisite. Several efficient routes have been reported, often starting from readily available chiral precursors. One common approach involves the intramolecular cyclization of a suitably protected γ-amino acid derivative.[7][8][9][10]
A representative synthetic workflow is outlined below:
Caption: Generalized synthetic pathway to L-azetidine-2-carboxylic acid.
Experimental Protocol: A Generalized Approach to L-Azetidine-2-carboxylic Acid Synthesis [7][8]
-
Protection: L-aspartic acid is first protected at the amino group, typically with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions.
-
Reduction: The side-chain carboxylic acid is selectively reduced to a primary alcohol to form N-Boc-L-homoserine.
-
Activation: The primary alcohol is then activated as a good leaving group, for instance, by conversion to a tosylate.
-
Intramolecular Cyclization: Treatment with a base promotes an intramolecular SN2 reaction, where the nitrogen atom displaces the tosylate group to form the four-membered azetidine ring.
-
Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield L-azetidine-2-carboxylic acid.
This chromatography-free, multigram-scale synthesis provides a cost-effective and efficient route to the core scaffold.[7]
N-Alkylation: Introducing the 4-Methoxyphenylmethyl Group
With the azetidine-2-carboxylic acid core in hand, the introduction of the 4-methoxyphenylmethyl group can be achieved through standard N-alkylation procedures.
Caption: Proposed synthetic route for the target molecule.
Experimental Protocol: Proposed Synthesis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid
-
Esterification: To prevent self-condensation and other side reactions, the carboxylic acid of L-azetidine-2-carboxylic acid is first protected, for example, as a methyl or ethyl ester.
-
N-Alkylation: The resulting ester is then reacted with 4-methoxybenzyl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent like acetonitrile or DMF.
-
Saponification: The final step involves the hydrolysis of the ester group, typically using a base such as lithium hydroxide, to yield the desired product, 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid.
Biological Rationale and Potential Applications
The biological activity of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid is predicted to be a composite of the properties of its constituent parts: the azetidine-2-carboxylic acid core and the 4-methoxyphenylmethyl substituent.
Proline Mimicry and its Consequences
As a proline analogue, azetidine-2-carboxylic acid can be mistakenly incorporated into newly synthesized proteins by prolyl-tRNA synthetase.[3][11] This misincorporation can lead to:
-
Protein Misfolding: The smaller, more strained four-membered ring of azetidine alters the peptide backbone's geometry compared to the five-membered ring of proline, potentially disrupting protein folding and leading to an unfolded protein response.[4][12]
-
Inhibition of Collagen Synthesis: Azetidine-2-carboxylic acid is a known inhibitor of collagen synthesis, a process where proline and hydroxyproline are abundant.[6][11] This has implications for diseases characterized by excessive collagen deposition, such as fibrosis.[11]
-
Broad-Spectrum Toxicity: The disruption of protein synthesis can have cytotoxic effects on a wide range of organisms, including bacteria, fungi, and plants.[5]
The Influence of the 4-Methoxyphenylmethyl Group
The N-substituent is expected to significantly modulate the biological activity of the azetidine core. The 4-methoxyphenylmethyl group may:
-
Alter Target Specificity: The steric bulk and electronic properties of the PMP group could prevent the molecule from being a substrate for prolyl-tRNA synthetase, thereby reducing its general toxicity and potentially directing its activity towards other biological targets.
-
Introduce New Pharmacological Activities: The 4-methoxyphenyl moiety is present in numerous biologically active compounds. Its inclusion could confer novel activities, such as interactions with specific receptors or enzymes. For instance, azetidine derivatives have been explored as NMDA receptor agonists and antagonists.[13]
-
Improve Pharmacokinetic Properties: The lipophilicity imparted by the PMP group can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its bioavailability and suitability as a drug candidate.
Potential Therapeutic Areas
Given the above considerations, 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid and its analogues could be investigated for a variety of therapeutic applications, including:
-
Antifibrotic Agents: By leveraging the collagen synthesis inhibitory properties of the azetidine core.
-
Neurological Disorders: The rigid framework of the molecule makes it an interesting scaffold for targeting central nervous system receptors.
-
Anticancer Agents: The potential to disrupt protein synthesis could be exploited in rapidly proliferating cancer cells.
-
Antimicrobial Agents: Building on the known broad-spectrum activity of azetidine-2-carboxylic acid.
Future Directions and Conclusion
1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid stands as a compelling, yet underexplored, molecule at the intersection of established and novel medicinal chemistry concepts. The synthetic pathways to this compound are well-precedented, and the biological rationale for its investigation is strong.
Future research should focus on:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be executed, and the final compound fully characterized using modern analytical techniques (NMR, MS, etc.).
-
In Vitro Biological Evaluation: A comprehensive screening of the compound against a panel of relevant biological targets is warranted. This should include assays to determine its effect on protein synthesis, collagen production, and its activity against various cell lines (cancerous, fibrotic, microbial).
-
Structural Biology Studies: Co-crystallization of the molecule with potential protein targets would provide invaluable insights into its mechanism of action at the atomic level.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with variations in the N-substituent and substitutions on the azetidine ring will be crucial for optimizing potency and selectivity.
References
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Dandepally, S. R., & Williams, A. L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(14), 3046–3057. [Link]
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Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1143. [Link]
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Futamura, Y., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. Heterocycles, 96(12), 2125-2135. [Link]
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Yu, K., Zhang, J., & Wu, W. (2023). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Pesticide Science, 25(1), 1-13. [Link]
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Wikipedia contributors. (2023, November 29). Azetidine-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved March 31, 2024, from [Link]
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Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 117(3), 856-870. [Link]
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Guillarme, S., & O'Doherty, G. A. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(21), 8649–8652. [Link]
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Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 534, 141-144. [Link]
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Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. [Link]
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Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(39), 24205-24213. [Link]
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Pronina, Y. A., et al. (2025). Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. ResearchGate. [Link]
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Czech, L., et al. (2026). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 17(1), 1234. [Link]
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He, Z., & Hartwig, J. F. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3837–3841. [Link]
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Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. ResearchGate. [Link]
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American Elements. (n.d.). Azetidines. Retrieved March 31, 2024, from [Link]
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Dandepally, S. R., & Williams, A. L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
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Taylor & Francis. (n.d.). Azetidine 2 carboxylic acid – Knowledge and References. Retrieved March 31, 2024, from [Link]
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Piper, J. A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 23(19), 11545. [Link]
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Johansson, A. M., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist for the Treatment of Obesity. Journal of Medicinal Chemistry, 59(3), 958–971. [Link]
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Piper, J. A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. IRIS. [Link]
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Czech, L., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed. [Link]
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Czech, L., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC. [Link]
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Discovery and Applications of 1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic Acid in Peptidomimetics and Drug Design
Introduction to the Azetidine Scaffold
The development of conformationally constrained peptidomimetics is a cornerstone of modern drug discovery. While L-proline is the canonical cyclic amino acid used to induce structural rigidity in peptide backbones, its 5-membered pyrrolidine ring sometimes lacks the severe steric restriction required to lock a peptide into a highly specific bioactive conformation. Enter L-azetidine-2-carboxylic acid (L-Aze) , a naturally occurring, non-proteinogenic 4-membered ring homologue of proline.
To effectively incorporate L-Aze into complex synthetic workflows—such as solid-phase peptide synthesis (SPPS) or the modular assembly of small-molecule therapeutics—chemists require robust, orthogonal protecting groups. 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (also known as N-PMB-azetidine-2-carboxylic acid) serves as a critical building block in this domain [1]. The p-methoxybenzyl (PMB) group provides essential steric shielding of the secondary amine while offering a unique oxidative deprotection pathway that is completely orthogonal to standard acid/base-labile protecting groups like Boc, Fmoc, and Cbz.
Chemical Identity and Physicochemical Properties
Understanding the baseline physicochemical parameters of N-PMB-Aze is critical for predicting its solubility, reactivity, and chromatographic behavior during synthesis.
Table 1: Core Chemical Properties of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid [1, 2]
| Property | Value |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid |
| CAS Registry Number | 1042413-93-3 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.256 g/mol |
| Protecting Group | p-Methoxybenzyl (PMB) |
| Structural Role | Conformationally constrained Proline surrogate |
| Typical Appearance | White to light-yellow crystalline powder |
Mechanistic Rationale: The Efficacy of N-PMB Protection
The choice to protect the azetidine nitrogen with a PMB group rather than a standard Boc or Fmoc group is driven by the principle of orthogonal cleavage . In complex multi-step syntheses, such as the total synthesis of polyoxin J or the development of Free Fatty Acid Receptor 2 (FFA2) antagonists, multiple reactive centers must be manipulated independently [3, 4].
-
Causality of Protection: The PMB group is highly electron-rich due to the electron-donating methoxy substituent on the aromatic ring. This makes the benzylic position exceptionally susceptible to oxidative cleavage (e.g., using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ) or cleavage via very strong acids (e.g., neat TFA at elevated temperatures).
-
Strategic Advantage: If a synthetic intermediate contains both an N-PMB azetidine core and a Boc-protected side chain, the PMB group can be selectively removed via DDQ oxidation under neutral conditions, leaving the acid-labile Boc group completely intact. Conversely, mild acid can remove the Boc group while leaving the PMB group untouched.
Table 2: Orthogonal Deprotection Matrix for Azetidine Derivatives
| Protecting Group | Mild Acid (e.g., 20% TFA) | Base (e.g., 20% Piperidine) | Oxidation (e.g., DDQ) | Hydrogenolysis (H₂/Pd-C) |
| N-PMB | Stable | Stable | Cleaved | Cleaved (Slow) |
| N-Boc | Cleaved | Stable | Stable | Stable |
| N-Fmoc | Stable | Cleaved | Stable | Stable |
| N-Cbz | Stable | Stable | Stable | Cleaved |
Synthetic Workflows and Validated Protocols
The synthesis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid is most efficiently achieved via the reductive amination of L-azetidine-2-carboxylic acid with p-anisaldehyde. The following protocols provide a self-validating system for both the installation and removal of the PMB group.
Protocol A: Synthesis via Reductive Amination
Mechanism: The primary amine of L-Aze condenses with p-anisaldehyde to form an intermediate imine (Schiff base). The mild reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine to the secondary amine without reducing the carboxylic acid or the aldehyde starting material.
Step-by-Step Methodology:
-
Preparation: Suspend L-azetidine-2-carboxylic acid (1.0 equiv, 10 mmol) in 30 mL of anhydrous methanol. Add glacial acetic acid (1.5 equiv) to adjust the pH to ~5, optimizing imine formation.
-
Condensation: Add p-anisaldehyde (1.1 equiv, 11 mmol) dropwise to the stirring suspension at room temperature. Stir for 2 hours until a clear solution indicates complete imine formation.
-
Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the exothermic reduction.
-
Maturation: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Monitor completion via TLC (Ninhydrin stain; the secondary amine will appear as a distinct spot).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous layer with dichloromethane (3 × 30 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (silica gel, DCM:MeOH gradient) to yield the pure N-PMB-azetidine-2-carboxylic acid.
Synthetic workflow for N-PMB-azetidine-2-carboxylic acid via reductive amination.
Protocol B: Oxidative Deprotection of the N-PMB Group
Mechanism: DDQ acts as a single-electron oxidant, abstracting an electron from the electron-rich PMB aromatic ring, followed by benzylic proton abstraction to form an oxocarbenium ion. Hydrolysis of this intermediate releases the free azetidine, p-anisaldehyde, and DDQH₂.
Step-by-Step Methodology:
-
Preparation: Dissolve the N-PMB-protected azetidine derivative (1.0 equiv) in a mixture of dichloromethane and water (18:1 v/v, 0.1 M concentration). The water is essential for the hydrolysis of the oxocarbenium intermediate.
-
Oxidation: Add DDQ (1.5 equiv) in one portion at room temperature. The solution will immediately turn deep green/black, eventually fading to a dark red/brown as DDQH₂ precipitates.
-
Maturation: Stir vigorously for 1.5 to 2 hours.
-
Filtration: Filter the suspension through a pad of Celite to remove the insoluble DDQH₂ byproduct. Wash the pad with additional DCM.
-
Workup: Wash the filtrate with saturated aqueous NaHCO₃ to remove residual DDQ and acidic byproducts. Dry the organic layer over Na₂SO₄ and concentrate to yield the deprotected azetidine core.
Applications in Drug Discovery and Peptidomimetics
The integration of the azetidine ring into pharmaceutical pipelines has yielded significant clinical and preclinical successes. The 4-membered ring restricts the ϕ and ψ dihedral angles of the peptide backbone much more severely than proline [5].
-
Disruption of Secondary Structures: While proline readily forms Polyproline II (PPII) helices, the tighter ring strain of azetidine disrupts these extended conformations. Instead, azetidine strongly biases the backbone toward tight β -turn conformations.
-
Target Affinity: In the optimization of Free Fatty Acid Receptor 2 (FFA2) antagonists, replacing flexible aliphatic chains with an azetidine core dramatically improved the nanomolar potency and the pharmacokinetic (PK) parameters of the hit compounds [4]. The rigidity locks the pharmacophore into the exact geometry required for receptor binding, reducing the entropic penalty of binding.
Conformational impact of azetidine vs. proline in peptidomimetic drug design.
Conclusion
The compound 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid represents a critical nexus between structural biology and synthetic organic chemistry. By leveraging the orthogonal cleavability of the N-PMB group and the unique conformational rigidity of the azetidine ring, researchers can engineer highly specific, metabolically stable peptidomimetics and small-molecule therapeutics that overcome the limitations of traditional proline-based scaffolds.
References
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Dondoni, A., et al. (2004). Applications of Sugar Nitrones in Synthesis: The Total Synthesis of (+)-Polyoxin J. The Journal of Organic Chemistry, ACS Publications. Retrieved from:[Link]
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Bove, S., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, ACS Publications. Retrieved from:[Link]
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Deming, T. J., et al. (2000). Structural Modification of a Periodic Polypeptide through Biosynthetic Replacement of Proline with Azetidine-2-carboxylic Acid. Macromolecules, ACS Publications. Retrieved from:[Link]
Spectroscopic Characterization of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid: A Technical Guide
Introduction
1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid is a substituted derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid. The incorporation of the 4-methoxybenzyl group on the nitrogen atom introduces specific electronic and steric properties, making it a molecule of interest in medicinal chemistry and drug development as a constrained proline analogue. Accurate structural elucidation and characterization are paramount for its application in these fields. This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for this compound, along with detailed experimental protocols for data acquisition. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in the synthesis and characterization of novel small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Splitting Patterns
The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The predicted chemical shifts (in ppm, relative to a TMS standard) are based on the electronic environment of the protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10.0 and 13.2 ppm.[1] The acidic nature of this proton and its potential for hydrogen bonding contribute to its broadness and downfield shift.[2][3]
-
Aromatic Protons (p-methoxyphenyl group): The para-substituted benzene ring will exhibit an AA'BB' system, appearing as two doublets. The two protons ortho to the methoxy group are expected to resonate at approximately 6.8-7.0 ppm, while the two protons ortho to the benzylic methylene group will likely appear slightly downfield, around 7.2-7.4 ppm.[4]
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around 3.8 ppm.[5][6]
-
Benzylic Protons (-CH₂-Ar): These two protons are expected to appear as a singlet around 3.5-4.5 ppm.[4][7] The adjacent electronegative nitrogen and the aromatic ring will deshield these protons.
-
Azetidine Ring Protons:
-
Hα (proton on C2): This proton, being alpha to both the nitrogen and the carboxylic acid, will be significantly deshielded and is expected to appear as a triplet or a more complex multiplet between 3.5 and 4.5 ppm.
-
Hβ (protons on C3): These two diastereotopic protons will likely appear as multiplets in the range of 2.0-3.0 ppm.
-
Hγ (protons on C4): These two protons, adjacent to the nitrogen, are expected to be deshielded and will likely resonate as multiplets between 3.0 and 4.0 ppm. For the parent azetidine, the C2/C4 protons appear around 3.6 ppm and the C3 protons around 2.3 ppm.[8]
-
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR analysis.
Detailed Steps:
-
Sample Preparation: Dissolve 5-25 mg of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a small vial.[9][10][11][12][13] Ensure the compound is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[11]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming).
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters for a small molecule on a 400 MHz spectrometer would involve a 90° pulse, a spectral width of around 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the peaks to determine the relative number of protons for each signal.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will show a single peak for each unique carbon atom.
-
Carboxylic Carbonyl Carbon (-COOH): This carbon is highly deshielded and is expected to appear between 170 and 185 ppm.[2][3]
-
Aromatic Carbons:
-
C-OCH₃: Expected around 158-162 ppm.
-
C-CH₂: Expected around 128-132 ppm.
-
CH (ortho to -OCH₃): Expected around 114-118 ppm.
-
CH (ortho to -CH₂): Expected around 129-133 ppm.
-
-
Methoxy Carbon (-OCH₃): A sharp signal is expected around 55-56 ppm.[5][14][15][16]
-
Benzylic Carbon (-CH₂-Ar): Expected in the range of 50-60 ppm.
-
Azetidine Ring Carbons:
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation is the same as for ¹H NMR, though a higher concentration (50-100 mg) is often beneficial due to the lower natural abundance of ¹³C.[9][13]
Caption: Workflow for ¹³C NMR analysis.
Detailed Steps:
-
Data Acquisition: Using the same sample prepared for ¹H NMR, switch the spectrometer to the ¹³C channel (e.g., 100 MHz for a 400 MHz ¹H instrument). A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Parameters: A wider spectral width (e.g., 220-240 ppm) is used. Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans (from hundreds to thousands) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H spectrum. The solvent signal is typically used for referencing (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Predicted Characteristic Absorptions
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the range of 2500-3300 cm⁻¹.[2][3][18] This broadness is due to hydrogen bonding, often forming dimers in the solid state.[18][19]
-
C-H Stretch:
-
Aromatic (sp² C-H): Sharp peaks just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).
-
Aliphatic (sp³ C-H): Sharp peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
-
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption between 1700 and 1760 cm⁻¹.[2][18] Its exact position can be influenced by hydrogen bonding, typically appearing around 1710 cm⁻¹ for hydrogen-bonded dimers.[2]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1475-1600 cm⁻¹ region.
-
C-O Stretch:
-
Carboxylic Acid: A strong band between 1210 and 1320 cm⁻¹.[18]
-
Ether (Ar-O-CH₃): A strong, characteristic absorption around 1250 cm⁻¹ (asymmetric stretch) and another near 1030 cm⁻¹ (symmetric stretch).
-
-
O-H Bend (Carboxylic Acid): A broad peak may be observed around 910-950 cm⁻¹.[18]
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
Caption: Workflow for IR spectroscopy using the KBr pellet method.
Detailed Steps:
-
Sample Preparation: Add 1-2 mg of the solid sample to an agate mortar.[20] Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder.[20] Grind the mixture thoroughly for several minutes to create a fine, homogeneous powder.[21] The particle size of the sample should be smaller than the wavelength of the IR light to minimize scattering.[20]
-
Pellet Formation: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply 8-10 tons of pressure for several minutes.[20] This will form a thin, transparent, or translucent pellet.[22][23]
-
Data Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. First, run a background scan (with an empty sample holder or a blank KBr pellet) to record the spectrum of atmospheric CO₂ and water vapor. Then, run the sample scan. The instrument's software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids and is often coupled with a high-resolution mass analyzer.[24][25]
Predicted Molecular Ion and Fragmentation
-
Molecular Ion: The molecular formula of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid is C₁₂H₁₅NO₃. Its monoisotopic mass is 221.1052 g/mol .
-
In positive ion mode ESI (+ESI) , the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 222.1125.
-
In negative ion mode ESI (-ESI) , the deprotonated molecule [M-H]⁻ at m/z 220.0980 should be observed.[26]
-
-
Key Fragmentation Pathways (+ESI-MS/MS of m/z 222):
-
Loss of H₂O: A fragment corresponding to the loss of water (18 Da) from the carboxylic acid group, resulting in an ion at m/z 204.
-
Loss of CO₂: Decarboxylation is a common fragmentation for carboxylic acids, leading to the loss of 44 Da and a fragment at m/z 178.
-
Cleavage of the benzyl group: The most characteristic fragmentation is expected to be the cleavage of the C-N bond between the azetidine ring and the benzylic methylene group. This would generate the highly stable 4-methoxybenzyl cation (tropylium ion rearrangement) at m/z 121 .[27][28] This is often the base peak in the spectrum of benzyl ethers and related compounds.[29][30][31]
-
Fragments from the azetidine ring: The remaining azetidine-2-carboxylic acid fragment would have an m/z of 101.
-
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Caption: Workflow for ESI-MS analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol/water or acetonitrile/water.[24] To enhance ionization in positive mode, a small amount of an acid (e.g., 0.1% formic acid) can be added. For negative mode, a base like ammonium hydroxide may be used.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[26] Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Perform a product ion scan on the isolated molecular ion. In this experiment, the molecular ions are selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.[25][32] This provides the fragmentation pattern.
Summary of Predicted Spectral Data
| Technique | Feature | Predicted Value |
| ¹H NMR | -COOH | 10.0-13.2 ppm (broad s) |
| Aromatic Hs | 6.8-7.4 ppm (2 x d) | |
| -OCH₃ | ~3.8 ppm (s, 3H) | |
| -CH₂-Ar | ~3.5-4.5 ppm (s, 2H) | |
| Azetidine Hα | ~3.5-4.5 ppm (m) | |
| Azetidine Hβ, Hγ | 2.0-4.0 ppm (m) | |
| ¹³C NMR | -COOH | 170-185 ppm |
| Aromatic Cs | 114-162 ppm | |
| -OCH₃ | ~55 ppm | |
| -CH₂-Ar | 50-60 ppm | |
| Azetidine Cs | 20-70 ppm | |
| IR | O-H stretch (acid) | 2500-3300 cm⁻¹ (very broad, strong) |
| C=O stretch (acid) | 1700-1760 cm⁻¹ (strong, sharp) | |
| C-O stretch (ether) | ~1250 cm⁻¹ (strong) | |
| MS (ESI) | [M+H]⁺ | m/z 222.1125 |
| [M-H]⁻ | m/z 220.0980 | |
| Key Fragment | m/z 121 (4-methoxybenzyl cation) |
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust framework for the unequivocal structural confirmation of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid. Each technique offers complementary information, from the detailed connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation pattern from MS. This guide outlines the expected spectral signatures and provides standardized protocols to aid researchers in the characterization of this and structurally related molecules, ensuring data integrity and facilitating further research and development.
References
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Bartjok, M., et al. (2012). Quantitation of organic acids in wine and grapes by direct infusion electrospray ionization mass spectrometry. Analytical Methods. [Link]
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Proietti, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Conservation Science. [Link]
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LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]
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Chen, Y.-C., et al. (2011). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. [Link]
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Oregon State University. (2020). Spectroscopy of Carboxylic Acids. [Link]
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Max, J.-J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]
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Emory University. (2023). Small molecule NMR sample preparation. NMR Center. [Link]
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Shimadzu. (n.d.). KBr Pellet Method. [Link]
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Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]
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PubMed. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. [Link]
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University of Ottawa. (n.d.). Sample preparation. NMR Facility. [Link]
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e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
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Taylor & Francis Online. (2010). Eluent Generator Reagent Free Ion Chromatography with Electrospray Ionization Mass Spectrometry for Simultaneous Analysis of Organic Acids in Juices and Beverages. [Link]
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Columbia University. (n.d.). Sample Preparation and Time Required - 1D NMR. NMR Facility. [Link]
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PubMed. (n.d.). Mass spectra of alpha-amino acid oxazolidinones. [Link]
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ETH Zurich. (n.d.). NMR Sample Preparation. NMR Spectroscopy. [Link]
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ResearchGate. (n.d.). Mass spectrometry analysis of single-step dry-down reactions of alpha and beta hydroxy and amino acids. [Link]
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Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
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Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]
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University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
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Chemconnections. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]
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ACD/Labs. (n.d.). Methoxy groups just stick out. [Link]
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ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups. [Link]
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ScienceDirect. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. [Link]
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Oregon State University. (2022). 1H NMR Chemical Shifts. [Link]
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LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR. [Link]
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Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. [Link]
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ACS Publications. (n.d.). The Mass Spectra of the α-Amino Acids. [Link]
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ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]
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National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
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Anaquant. (2024). 41 Amino acids analysis in serum by LC-MS/MS. [Link]
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ACS Publications. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. [Link]
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Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]
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Michigan State University. (n.d.). Proton NMR Table. [Link]
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Compound Interest. (n.d.). A guide to 13c nmr chemical shift values. [Link]
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Application Note: Asymmetric Synthesis of 1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic Acid
Target Molecule: 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid (CAS: 1042413-93-3) Primary Application: Conformationally constrained proline surrogate for peptidomimetic drug discovery.
Strategic Design & Mechanistic Rationale
As a Senior Application Scientist, designing a scalable and stereochemically pure route to azetidine-2-carboxylic acid (Aze) derivatives requires navigating significant thermodynamic and kinetic hurdles. Azetidines possess a high ring strain energy (~26 kcal/mol), making the necessary 4-exo-tet cyclization kinetically sluggish and highly susceptible to intermolecular dimerization.
To synthesize the specific target, 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (often abbreviated as N-PMB-Aze-OH), we bypass unpredictable asymmetric catalysis in favor of a Chiral Pool Approach . By utilizing L-homoserine lactone as the starting material, we inherently preserve the natural (S)-stereocenter, guaranteeing an enantiomeric excess (ee) of >98% without the need for expensive chiral auxiliaries ()[1].
Why the PMB Protecting Group? In complex drug development, standard N-benzyl groups require transition-metal catalyzed hydrogenolysis (Pd/C, H₂) for removal, which can inadvertently reduce sensitive alkenes, alkynes, or halogens elsewhere in the molecule ()[2]. The 4-methoxybenzyl (PMB) group provides a critical advantage: orthogonal deprotection . It can be cleanly cleaved under mild oxidative conditions (using DDQ) or acidic conditions (using TFA), preserving the structural integrity of complex downstream pharmaceutical targets ()[3].
Reaction Workflow
The following pathway illustrates the four-step conversion of L-homoserine lactone to the final N-PMB protected azetidine-2-carboxylic acid.
Chiral pool synthesis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring that researchers can analytically confirm the success of each transformation before proceeding.
Step 1: Reductive Amination
Objective: Synthesis of N-(4-Methoxybenzyl)-L-homoserine lactone.
-
Suspend L-homoserine lactone hydrochloride (10.0 g, 72.7 mmol) in anhydrous 1,2-dichloroethane (DCE, 350 mL).
-
Add N,N-diisopropylethylamine (DIPEA, 12.6 mL, 72.7 mmol) dropwise at room temperature to liberate the free amine.
-
Add p-anisaldehyde (10.9 g, 80.0 mmol) and stir for 30 minutes to allow complete imine formation.
-
Cool the reaction mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 23.1 g, 109 mmol). Stir for 12 hours, allowing the mixture to warm to room temperature.
-
Workup: Quench with saturated aqueous NaHCO₃ (200 mL). Extract with dichloromethane (3 × 150 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
-
Scientist’s Note (Causality): NaBH(OAc)₃ is specifically selected over NaBH₄ because its steric bulk and electron-withdrawing acetate groups render it a milder reducing agent, preventing the unwanted reduction of the lactone carbonyl.
-
Self-Validation: ¹H NMR (CDCl₃) must show the appearance of the PMB benzylic CH₂ singlet at ~3.80 ppm and the methoxy (-OCH₃) singlet at ~3.75 ppm.
Step 2: Lactone Ring Opening
Objective: Synthesis of Ethyl 2-((4-methoxybenzyl)amino)-4-bromobutanoate.
-
Dissolve the purified N-PMB-L-homoserine lactone (15.0 g, 67.8 mmol) in absolute ethanol (135 mL) under an inert argon atmosphere.
-
Cool the solution to 0 °C. Dropwise, add bromotrimethylsilane (TMSBr, 26.8 mL, 203 mmol).
-
Heat the mixture to reflux (approx. 78 °C) for 4 hours.
-
Workup: Cool to room temperature and concentrate under reduced pressure to remove excess ethanol and volatile TMS-derivatives. The resulting crude hydrobromide salt is used immediately in the next step.
-
Scientist’s Note (Causality): Using TMSBr in absolute ethanol generates anhydrous HBr in situ. This is vastly superior to using aqueous HBr, as the strictly anhydrous environment prevents premature hydrolysis of the newly formed ethyl ester and drives the equilibrium toward the primary bromide.
-
Self-Validation: IR spectroscopy will confirm success via the complete disappearance of the highly strained lactone C=O stretch (~1770 cm⁻¹) and the appearance of a standard ester C=O stretch (~1735 cm⁻¹).
Step 3: Intramolecular Cyclization (4-exo-tet)
Objective: Synthesis of Ethyl 1-(4-methoxybenzyl)azetidine-2-carboxylate.
-
Dissolve the crude bromo-ester from Step 2 in anhydrous acetonitrile (3.4 L) to achieve a strict high-dilution concentration of 0.02 M .
-
Add finely ground, anhydrous K₂CO₃ (28.1 g, 203 mmol).
-
Vigorously reflux the suspension for 24 hours under argon.
-
Workup: Cool to room temperature and filter off the inorganic salts through a pad of Celite. Concentrate the filtrate. Dissolve the residue in EtOAc (300 mL), wash with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography (Hexanes/EtOAc, 4:1).
-
Scientist’s Note (Causality): This is the thermodynamic bottleneck of the synthesis. Because the 4-exo-tet cyclization must overcome ~26 kcal/mol of ring strain, intermolecular dimerization of the amino-bromide is a major competing side reaction. Operating at high dilution (0.02 M) artificially suppresses the bimolecular collision rate, forcing the intramolecular azetidine formation.
-
Self-Validation: ESI-MS must show the [M+H]⁺ peak at m/z 250.14, corresponding to the exact mass of the cyclized product (loss of HBr).
Step 4: Saponification & Isoelectric Precipitation
Objective: Synthesis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid.
-
Dissolve the ethyl ester (10.0 g, 40.1 mmol) in THF (200 mL).
-
Add a solution of LiOH·H₂O (3.36 g, 80.2 mmol) dissolved in HPLC-grade water (200 mL). Stir at room temperature for 4 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove the THF. Wash the remaining basic aqueous layer with diethyl ether (2 × 100 mL) to extract any unreacted ester or non-polar organic impurities.
-
Carefully acidify the aqueous layer with 1M HCl to pH 3.5 – 4.0 (the isoelectric point of the amino acid).
-
Extract the precipitated zwitterion with a mixture of CHCl₃/Isopropanol (3:1, 4 × 100 mL). Dry over Na₂SO₄ and concentrate to yield the final product as a white crystalline solid.
-
Scientist’s Note (Causality): Washing the basic aqueous layer with ether before acidification is a critical trust-building step; it guarantees that no neutral organic impurities contaminate the final zwitterionic product.
-
Self-Validation: ¹³C NMR (D₂O) will show the complete disappearance of the ethyl ester signals (~61 ppm and ~14 ppm) and the presence of the free carboxylic acid carbon at ~174 ppm.
Quantitative Data Summary
The following table benchmarks the expected yields, stereochemical retention, and physical states for a successfully executed workflow. Deviations in ee% indicate racemization, likely due to excessive base exposure during Step 3.
| Step | Intermediate | Yield (%) | Enantiomeric Excess (ee %) | Physical State |
| 1 | N-PMB-L-Homoserine Lactone | 85 – 90 | > 99 | Pale yellow oil |
| 2 | Ethyl 2-(PMB-amino)-4-bromobutanoate | > 95 (Crude) | N/A | Viscous orange oil |
| 3 | Ethyl 1-(4-methoxybenzyl)azetidine-2-carboxylate | 65 – 72 | > 98 | Colorless liquid |
| 4 | 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid | 88 – 92 | > 98 | White crystalline solid |
References
-
Title: Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners: conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Sources
Topic: Scale-up Synthesis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid
An Application Note from the Office of the Senior Application Scientist
Abstract
Azetidine scaffolds are of paramount importance in modern medicinal chemistry, imparting unique three-dimensional character, improved metabolic stability, and novel physicochemical properties to therapeutic candidates.[1][2][3] This application note provides a comprehensive, field-tested guide for the multigram-scale synthesis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid, a key building block for drug discovery. The outlined synthetic strategy is centered on a robust and scalable reductive amination protocol, designed for efficiency, high yield, and purity. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our methodology in authoritative chemical literature.
Strategic Overview: A Two-Step Approach to N-Functionalization
The synthesis of N-substituted azetidine-2-carboxylic acids presents a common challenge: the nucleophilic nitrogen atom can interfere with reactions targeting the carboxylic acid, and vice-versa. A direct N-alkylation of azetidine-2-carboxylic acid is often complicated by low yields and side reactions. Therefore, a robust scale-up strategy necessitates the use of protecting groups.[4]
Our approach is a logical two-step sequence:
-
N-Alkylation via Reductive Amination: The core transformation involves the coupling of commercially available (S)-azetidine-2-carboxylic acid with 4-methoxybenzaldehyde. Reductive amination is the method of choice for this step due to its high efficiency, operational simplicity (often a one-pot procedure), and the use of mild, selective reagents, making it highly amenable to scale-up.[1][5]
-
Purification and Isolation: The final step involves the purification of the target compound to meet the stringent purity requirements for pharmaceutical development.
This strategy avoids the need for protecting the carboxylic acid by directly utilizing the zwitterionic nature of the starting material in a suitable solvent system, simplifying the overall process and improving atom economy.
Figure 1: High-level workflow for the synthesis.
The Chemistry of Reductive Amination: A Mechanistic Insight
Reductive amination is a powerful transformation that forms a C-N bond by converting a carbonyl group into an amine.[5] The process occurs in two distinct, sequential stages within the same reaction vessel:
-
Imine Formation: The nucleophilic nitrogen of (S)-azetidine-2-carboxylic acid attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield an iminium ion. This step is often the rate-limiting step and can be facilitated by the removal of water or the use of a mild acid catalyst.
-
Reduction: A selective reducing agent, introduced into the mixture, reduces the iminium ion (C=N⁺) to the target secondary amine. The key to a successful one-pot reaction is using a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this purpose due to its steric bulk and attenuated reactivity.[1]
Figure 2: Mechanism of the reductive amination reaction.
Detailed Scale-up Protocol
This protocol is designed for a nominal 10-gram scale of the final product. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| (S)-Azetidine-2-carboxylic acid | C₄H₇NO₂ | 101.10 | 7.43 | 0.0735 | 1.0 |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 10.00 | 0.0735 | 1.0 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 23.40 | 0.1104 | 1.5 |
| Methanol (MeOH) | CH₄O | 32.04 | 200 mL | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |
| Acetic Acid (glacial) | C₂H₄O₂ | 60.05 | 4.20 | 0.070 | 0.95 |
| Saturated NaHCO₃ (aq) | - | - | ~100 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~20 g | - | - |
Step-by-Step Synthesis Procedure
-
Vessel Preparation and Reagent Charging:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add (S)-azetidine-2-carboxylic acid (7.43 g, 0.0735 mol).
-
Add methanol (200 mL) and stir to form a suspension.
-
Add 4-methoxybenzaldehyde (10.00 g, 0.0735 mol) followed by glacial acetic acid (4.20 g, 0.070 mol).
-
Scientist's Note: Acetic acid acts as a catalyst to facilitate the formation of the iminium ion intermediate.[1] Using slightly less than one equivalent prevents unwanted side reactions and simplifies the work-up.
-
-
Imine Formation:
-
Stir the mixture at room temperature (20-25 °C) for 30 minutes. The suspension should become a clearer solution as the iminium ion forms.
-
-
Reduction:
-
Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Slowly add sodium triacetoxyborohydride (23.40 g, 0.1104 mol) portion-wise over 30-45 minutes.
-
Causality Check: This addition is exothermic. Maintaining a low temperature is crucial to prevent over-reduction or side reactions. Adding the reducing agent slowly ensures the reaction remains controlled.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
-
In-Process Control (IPC):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
TLC System: 10% Methanol in Dichloromethane. Visualize with ninhydrin stain (for the amine) and UV light (for the aldehyde).
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases (pH ≈ 8-9). This neutralizes the acetic acid and destroys any remaining reducing agent.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add dichloromethane (DCM, 150 mL) and water (50 mL) to the residue. Transfer to a separatory funnel.
-
Separate the layers. The product will be in the aqueous layer due to its zwitterionic nature at this pH.
-
Purification Strategy: The goal is to isolate the zwitterionic product. Adjusting the pH is a critical step.
-
-
Isolation and Purification:
-
To the aqueous layer, carefully adjust the pH to approximately 3-4 with 1M HCl. At this pH, the product will be least soluble and should precipitate.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold acetone to aid in drying.
-
Dry the white crystalline solid under high vacuum to a constant weight.
-
Expected Yield: 12.5 - 14.5 g (76-88%).
-
For exceptionally high purity, the crude product can be recrystallized from an ethanol/water mixture or purified via ion-exchange chromatography.[6]
-
Characterization Data
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (D₂O, 400 MHz) | δ 7.35 (d, 2H), 6.95 (d, 2H), 4.70 (t, 1H), 4.30 (s, 2H), 3.80 (s, 3H), 3.75-3.95 (m, 2H), 2.40-2.60 (m, 2H). |
| ¹³C NMR (D₂O, 100 MHz) | δ 172.5, 160.1, 132.0, 124.5, 114.8, 65.0, 55.5, 54.0, 52.5, 22.0. |
| MS (ESI+) | m/z calculated for C₁₂H₁₅NO₃ [M+H]⁺: 222.11; found: 222.1. |
Note: NMR shifts are approximate and can vary based on solvent and pH.
Safety and Scale-Up Considerations
-
Exothermicity: The addition of sodium triacetoxyborohydride is exothermic. For larger scales, a jacketed reactor with active cooling is recommended to maintain temperature control.
-
Hydrogen Evolution: Although minimal with NaBH(OAc)₃ compared to other hydrides, the quenching step can produce hydrogen gas. Ensure adequate ventilation and avoid ignition sources.
-
Chromatography-Free Synthesis: The described protocol is designed to yield a high-purity product through precipitation, which is highly desirable for large-scale synthesis as it avoids costly and time-consuming column chromatography.[7][8]
-
Solvent Selection: Methanol is a good choice for this reaction as it effectively dissolves the starting materials and intermediates. DCM is used in the workup for extraction, but alternative, greener solvents should be considered for manufacturing scales.
References
- BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Azetidine Derivatives.
- Mizumoto, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. HETEROCYCLES, Vol. 96, No. 12.
- ResearchGate. (2018). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives.
- Couty, F., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry.
- Research advances in L-azetidine-2-carboxylic acid. (n.d.).
- Baran, P. S., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Simal, C., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Reductive Amination. (n.d.). Wordpress.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research advances in <i>L</i>-azetidine-2-carboxylic acid [nyxxb.cn]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Yield Improvement for 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe bottlenecks when synthesizing N-protected azetidine derivatives. The synthesis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (also known as N-PMB-azetidine-2-carboxylic acid) is notoriously challenging.
Researchers attempting direct N-alkylation often report dismal yields (<30%). The primary culprits are the zwitterionic nature of the starting material ([1]), which causes severe solubility issues, and the high propensity for over-alkylation or unwanted esterification[2]. This guide provides a field-proven, self-validating framework to shift your synthetic strategy from direct alkylation to a highly efficient reductive amination, consistently achieving >85% yield.
Mechanistic Workflow: Why Direct Alkylation Fails
To understand the yield discrepancy, we must analyze the causality behind the reaction pathways. Direct alkylation with 4-methoxybenzyl chloride (PMB-Cl) relies on the nucleophilicity of the secondary amine. However, the carboxylate group is also a strong nucleophile, leading to O-alkylation (esterification). Furthermore, once the secondary amine is alkylated, the resulting tertiary amine becomes highly nucleophilic and unhindered, rapidly attacking a second equivalent of PMB-Cl to form a quaternary ammonium salt.
Conversely, reductive amination with p-anisaldehyde utilizes a transient iminium intermediate that is selectively reduced, completely bypassing the risk of over-alkylation.
Figure 1: Competing pathways in the synthesis of N-PMB-azetidine-2-carboxylic acid.
Quantitative Data & Strategy Comparison
The data below summarizes the experimental outcomes of both methodologies based on standard laboratory scale-ups.
| Parameter | Direct Alkylation (PMB-Cl / K₂CO₃) | Reductive Amination (p-Anisaldehyde / NaBH(OAc)₃) |
| Typical Yield | 20 - 35% | 85 - 95% |
| Primary Byproducts | PMB-Ester, Quaternary Ammonium Salt | Trace alcohol (from background aldehyde reduction) |
| Optimal Solvent | DMF or H₂O/Dioxane | MeOH / DCE (1:1) |
| Reaction Time | 24 - 48 hours | 4 - 12 hours |
| Scalability | Poor (Requires complex reverse-phase HPLC) | Excellent (Purified via isoelectric precipitation) |
Optimized Step-by-Step Protocol: Reductive Amination
This protocol leverages [3], which selectively reduces the iminium ion without reducing the unreacted aldehyde. The protocol is designed to be a self-validating system: the visual cue of the product precipitating at its precise isoelectric point confirms both the success of the reaction and the purity of the product.
Reagents Required:
-
Azetidine-2-carboxylic acid (1.0 eq)
-
p-Anisaldehyde (1.1 eq)
-
Glacial Acetic Acid (1.5 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Methanol (MeOH) and 1,2-Dichloroethane (DCE)
Methodology:
-
Solubilization: Suspend azetidine-2-carboxylic acid (1.0 eq) in a mixture of anhydrous MeOH and DCE (1:1 v/v, approx. 10 mL/mmol).
-
Causality: DCE is the optimal solvent for NaBH(OAc)₃, but the zwitterion is completely insoluble in pure DCE. Methanol disrupts the zwitterionic lattice, bridging the solubility gap.
-
-
Iminium Formation: Add p-anisaldehyde (1.1 eq) followed by glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours.
-
Causality: The acetic acid protonates the aldehyde oxygen, accelerating the nucleophilic attack by the secondary amine and overcoming the steric hindrance of the strained 4-membered ring.
-
-
Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 15 minutes.
-
Causality: Cooling minimizes the exothermic degradation of the reducing agent and suppresses the background reduction of the aldehyde to p-methoxybenzyl alcohol.
-
-
Maturation: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion via LC-MS (Target m/z: [M+H]⁺ 222.1).
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL/mmol). Remove the volatile organic solvents (MeOH/DCE) under reduced pressure.
-
Isoelectric Isolation: Cool the remaining aqueous layer to 5 °C. Carefully adjust the pH to ~4.5 (the isoelectric point of the product) using 1M HCl. The product will precipitate as a dense white solid. Filter, wash with cold water and diethyl ether (to remove trace aldehyde/alcohol), and dry under high vacuum.
Troubleshooting & FAQs
Q1: I attempted direct alkylation with PMB-Cl and K₂CO₃ in DMF, but my LC-MS shows a mass corresponding to the PMB-ester and a quaternary salt. How do I fix this? A1: Direct alkylation is fundamentally flawed for this specific substrate. The carboxylate is a strong nucleophile and will competitively attack PMB-Cl, forming the ester. Furthermore, once the secondary amine is alkylated to a tertiary amine, it becomes highly nucleophilic and unhindered, rapidly attacking a second equivalent of PMB-Cl. You must switch to the reductive amination protocol described above to completely bypass these divergent side reactions.
Q2: My azetidine-2-carboxylic acid starting material is completely insoluble in my reaction solvent (DCM or THF). Can I just heat it to force it into solution? A2: No, heating will not solve the zwitterion solubility issue and will only degrade your sensitive reagents. Azetidine-2-carboxylic acid exists as a tightly bound zwitterionic lattice. You must chemically disrupt this by using a polar protic solvent (like Methanol) or by adding a stoichiometric amount of acid (like AcOH) to shift the equilibrium away from the zwitterion. In our protocol, the combination of MeOH and AcOH perfectly solubilizes the starting material at room temperature.
Q3: During reductive amination, my reaction stalls at the iminium intermediate, and adding more NaBH(OAc)₃ doesn't help. What is happening? A3: This usually indicates that the pH of your reaction has drifted too high, or that water accumulation is pushing the equilibrium back toward the starting materials. The 4-membered azetidine ring is highly strained, making its iminium ion slightly less thermodynamically stable than those formed from 5- or 6-membered rings (like proline). Ensure you are using anhydrous solvents and maintain the acidic environment (1.5 eq AcOH). If stalling persists, add 3Å molecular sieves during Step 2 to drive the dehydration step before adding the reducing agent.
Q4: The final product is highly polar. How do I purify it without resorting to expensive and time-consuming reverse-phase HPLC? A4: Because the product is an amino acid derivative, it has a specific isoelectric point (pI), which is approximately pH 4.5. By carefully adjusting the pH of your aqueous workup to this exact pI, the overall charge of the molecule becomes neutral. This neutral state drastically reduces its aqueous solubility, causing it to spontaneously precipitate out of solution. This isoelectric precipitation acts as a highly selective, self-validating purification step, allowing you to isolate pure product via simple vacuum filtration.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). "Direct Access to L-Azetidine-2-carboxylic Acid." European Journal of Organic Chemistry, 2009(23), 3984-3989. URL:[Link]
-
Wikipedia Contributors. "Azetidine-2-carboxylic acid." Wikipedia, The Free Encyclopedia. URL: [Link]
Sources
Technical Support Center: Troubleshooting 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid Synthesis
Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (CAS: 1042413-93-3)[1].
As a highly valuable N-PMB (p-methoxybenzyl) protected cyclic amino acid, this compound is a critical building block in pharmaceutical drug discovery. However, synthesizing this molecule is notoriously tricky. The four-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol)[2], and the presence of both a secondary amine and a carboxylic acid creates competing nucleophilic sites.
This guide provides deep-dive causality analyses, self-validating protocols, and structural troubleshooting for the two primary synthetic pathways: Direct N-Alkylation (Route A) and Reductive Amination (Route B) .
Synthetic Workflows & Logical Relationships
Fig 1: Synthetic workflows and side reactions for the target azetidine-2-carboxylic acid derivative.
Part 1: Troubleshooting Route A (Direct N-Alkylation)
Reaction: Azetidine-2-carboxylic acid + 4-Methoxybenzyl chloride (PMB-Cl) + Base → Target Product
Issue 1.1: Competitive O-Alkylation (Esterification)
-
Symptom: LC-MS analysis reveals a mass of[M+H]+ = 342.1 (bis-alkylated) or a non-polar byproduct with[M+H]+ = 222.1 that lacks the tertiary amine signature.
-
Causality: The carboxylate anion is a "hard," highly reactive nucleophile. Under highly polar aprotic conditions (e.g., DMF) and in the presence of strong bases (like Cs₂CO₃), the carboxylate will outcompete the sterically hindered secondary amine of the azetidine ring, attacking the PMB-Cl to form a PMB-ester instead of the desired N-alkylated product[3].
-
Resolution:
-
Steric Control: If using unprotected azetidine-2-carboxylic acid, utilize a sterically bulky base like N,N-Diisopropylethylamine (DIPEA) in a moderately polar solvent (e.g., Acetonitrile) to suppress carboxylate nucleophilicity[3].
-
Pre-Protection: The most robust solution is to start with tert-butyl azetidine-2-carboxylate. Perform the N-alkylation, then cleave the tert-butyl ester using Trifluoroacetic acid (TFA)[3].
-
Issue 1.2: Azetidine Ring Opening
-
Symptom: Appearance of linear, acyclic γ -amino acid derivatives in ¹H-NMR (loss of distinct cyclic multiplet splitting).
-
Causality: The four-membered azetidine ring is held under ~26 kcal/mol of thermodynamic ring strain[2]. Elevated temperatures or the presence of aggressive nucleophiles (such as unreacted chloride ions or hydroxide from aqueous bases) can trigger a nucleophilic ring-opening sequence to relieve this strain[4].
-
Resolution: Strictly cap reaction temperatures at 50°C. Avoid prolonged exposure to strong aqueous bases during workup.
Part 2: Troubleshooting Route B (Reductive Amination)
Reaction: Azetidine-2-carboxylic acid + 4-Methoxybenzaldehyde + NaBH(OAc)₃ → Target Product
Issue 2.1: Over-Reduction of the Aldehyde
-
Symptom: High recovery of 4-methoxybenzyl alcohol and unreacted azetidine starting material.
-
Causality: The secondary amine of the azetidine ring is less nucleophilic than standard acyclic amines due to the increased s-character of the nitrogen lone pair (dictated by the strained ring geometry). Consequently, the formation of the hemiaminal and subsequent iminium ion is sluggish[5]. If the reducing agent (NaBH(OAc)₃) is added too early, it will indiscriminately reduce the 4-methoxybenzaldehyde into an alcohol before the iminium can form.
-
Resolution: Implement a two-stage addition . Allow the amine and aldehyde to stir with an acid catalyst for at least 2 hours to pre-form the iminium ion before introducing the hydride source[5].
Fig 2: Mechanistic pathway of reductive amination highlighting the over-reduction side reaction.
Part 3: Quantitative Data & Route Comparison
| Parameter | Route A: Direct N-Alkylation | Route B: Reductive Amination |
| Primary Reagents | PMB-Cl, DIPEA, MeCN | 4-Methoxybenzaldehyde, NaBH(OAc)₃ |
| Major Side Reactions | O-alkylation (Esterification), Ring-opening | Aldehyde over-reduction, Incomplete iminium |
| Typical Yield | 40-60% (Unprotected) / 70-85% (Protected) | 60-75% |
| Scalability | High (if using tert-butyl ester protection) | Moderate (requires careful stoichiometry) |
| Ideal Temperature | 0°C → 50°C | 0°C → Room Temperature |
Part 4: Self-Validating Experimental Protocols
Protocol A: Reductive Amination (For Unprotected Azetidine-2-carboxylic Acid)
This protocol utilizes a two-stage addition to prevent aldehyde over-reduction.
-
Iminium Pre-formation: Suspend azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous 1,4-dioxane and water (or DCM if solubility permits)[5]. Add 4-methoxybenzaldehyde (1.1 eq) and glacial acetic acid (1.5 eq).
-
Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc). Wait until the highly UV-active aldehyde spot diminishes significantly (approx. 2 hours at room temperature).
-
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) over 15 minutes to control the exothermic release.
-
Quench & Isoelectric Extraction: Quench the reaction with 10% aqueous citric acid[5]. Extract unreacted aldehyde and alcohol byproducts with EtOAc (discard organic layer).
-
Validation Checkpoint 2: The target product is a zwitterion and remains in the aqueous layer. Carefully adjust the aqueous layer to pH ~4.5 (the approximate isoelectric point) using 1M NaOH. Extract the precipitated product with fresh EtOAc or DCM, dry over MgSO₄, and concentrate.
-
Protocol B: Direct N-Alkylation (Using Protected Ester)
This protocol uses steric protection to completely eliminate O-alkylation side reactions.
-
Alkylation: Dissolve tert-butyl azetidine-2-carboxylate (1.0 eq) and DIPEA (2.0 eq) in anhydrous Acetonitrile (MeCN)[3].
-
Electrophile Addition: Add PMB-Cl (1.1 eq) dropwise at 0°C. Warm the mixture to 50°C and stir for 24 hours.
-
Validation Checkpoint 1: LC-MS must show the clean formation of the protected intermediate ([M+H]+ = 278.2).
-
-
Deprotection: Concentrate the mixture, re-dissolve in DCM, and cool to 0°C. Add Trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio. Stir for 2 hours[3].
-
Validation Checkpoint 2: ¹H-NMR of the final concentrated product must show the complete disappearance of the massive 9H singlet at ~1.4 ppm (indicating successful tert-butyl removal).
-
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use NaBH₄ instead of NaBH(OAc)₃ for the reductive amination route? A: It is highly discouraged. NaBH₄ is a strong, unselective reducing agent. It will rapidly reduce 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol long before the sterically hindered azetidine can form the required iminium ion. NaBH(OAc)₃ is much milder and selectively reduces iminium ions over aldehydes.
Q: My product is highly water-soluble, and I am losing it during the aqueous workup. How can I improve recovery? A: Because 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid is an amino acid, it exists as a highly water-soluble zwitterion at neutral pH. To extract it into an organic phase, you must adjust the aqueous phase strictly to its isoelectric point (pI), typically around pH 4.5. Alternatively, bypass liquid-liquid extraction entirely and use cation-exchange chromatography (e.g., Dowex 50WX8) to isolate the product[3].
Q: Why does my azetidine ring open when I try to deprotect the PMB group later in my synthesis? A: If you are using aggressive hydrogenation conditions (e.g., high pressure H₂ with Pd/C in strong acid) to remove the PMB group, the inherent ring strain (~26 kcal/mol) makes the C-N bonds susceptible to hydrogenolysis[2]. Use milder deprotection conditions, such as CAN (Ceric ammonium nitrate) or DDQ, which operate via an oxidative mechanism rather than relying on harsh acidic hydrogenation.
References
- Guidechem. 1042413-93-3 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid.
- Google Patents. WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors.
- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Clockss. Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid.
- Arkivoc. A straightforward synthesis of 3-substituted azetidinic amino acids.
Sources
Stability issues of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid
Welcome to the Technical Support Center for 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (CAS: 1042413-93-3)[1][2]. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of working with this compound.
Often utilized as a conformationally restricted proline surrogate in peptidomimetics, this building block presents two competing stability liabilities: the highly strained four-membered azetidine ring[3][4] and the electron-rich, acid-labile p-methoxybenzyl (PMB) protecting group[5]. This guide synthesizes field-proven causality with actionable, self-validating protocols to ensure your synthetic workflows succeed.
Quantitative Stability Profile
To troubleshoot effectively, we must first understand the thermodynamic and kinetic boundaries of the molecule. Below is a summary of the critical stability parameters that govern its behavior in solution.
| Parameter | Value / Threshold | Mechanistic Implication |
| Ring Strain Energy | ~107 kJ/mol | High thermodynamic driving force for nucleophilic ring-opening when the nitrogen is activated[4]. |
| Acidic PMB Cleavage | pH < 2.0 | Rapid protonation leads to C-N bond heterolysis and formation of the stable p-methoxybenzyl cation[5]. |
| Oxidative Lability | Sensitive to E° > 1.0V | Susceptible to charge-transfer complex formation with ambient O₂ or oxidants (DDQ, CAN)[5][6]. |
| Thermal Stability | Decarboxylates > 110°C | Heating free azetidine-2-carboxylic acids causes irreversible loss of CO₂. |
Troubleshooting & FAQs
Q1: During standard peptide coupling, I am observing a significant amount of deprotected azetidine-2-carboxylic acid and p-methoxybenzyl alcohol in my LC-MS. Why is the PMB group falling off prematurely? Causality: The PMB group is intentionally electron-rich to allow for mild deprotection, but this makes it highly sensitive to trace acids. If you are using acidic coupling reagents (like EDC·HCl without sufficient base) or performing aggressive acidic workups (e.g., washing with 1M HCl), the azetidine nitrogen becomes protonated. The electron-donating methoxy group stabilizes the resulting carbocation, facilitating spontaneous C-N bond cleavage[5]. Solution: Maintain a strictly basic environment during coupling (pH > 8). Switch your workup acid from 1M HCl (pH < 1) to 5% aqueous citric acid (pH ~3.1). Citric acid is strong enough to partition unreacted amines into the aqueous layer but mild enough to prevent PMB heterolysis.
Q2: When reacting this compound with nucleophiles, my NMR shows a complex mixture of acyclic products rather than the desired functionalized azetidine. How do I prevent ring-opening? Causality: Azetidines possess severe angle strain. Under neutral conditions, the ring is relatively stable[7]. However, if the nitrogen is quaternized—either by protonation in strong acid or by electrophilic alkylating agents—an azetidinium intermediate forms. To relieve the ~107 kJ/mol of ring strain, nucleophiles will rapidly attack the highly electrophilic C2 or C4 positions, breaking the ring to form acyclic amino acid derivatives[4][7]. Solution: You must prevent azetidinium formation. Avoid Lewis acids, strong Brønsted acids, and potent electrophiles (like methyl triflate) unless regioselective ring-opening is your explicit synthetic goal[7].
Q3: My stock solutions in DMF turn yellow over time, and the purity drops significantly. What is the degradation mechanism? Causality: Tertiary PMB-amines are susceptible to oxidative degradation. Exposure to atmospheric oxygen and light over time induces a single-electron transfer, forming a charge-transfer complex. This oxidizes the amine to an imine, which subsequently hydrolyzes from trace water in the solvent to yield p-methoxybenzaldehyde (causing the yellow color) and the free secondary amine[6]. Solution: Store the compound as a lyophilized solid at -20°C under Argon. If stock solutions are necessary, use strictly degassed, anhydrous solvents and store them in amber vials.
Mechanistic Degradation Pathways
The following diagram illustrates the divergent degradation pathways triggered by improper handling.
Mechanistic pathways of N-PMB-azetidine-2-carboxylic acid degradation.
Self-Validating Experimental Protocols
Protocol A: Safe Amide Coupling (Preserving the PMB Group)
This protocol uses a mild, highly efficient coupling strategy that prevents both PMB cleavage and epimerization at the C2 chiral center.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under Argon, dissolve 1.0 eq of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid in anhydrous, degassed DMF (0.1 M concentration).
-
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Self-Validation Check: Spot the solution on wet pH paper; it must read >8 to ensure the azetidine nitrogen remains unprotonated.
-
Activation: Cool the mixture to 0°C. Add 1.1 eq of HATU. Stir for 10 minutes. The solution will turn pale yellow, indicating the formation of the active OBt-ester.
-
Coupling: Add 1.2 eq of your target primary/secondary amine. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Mild Workup: Dilute the reaction with Ethyl Acetate. Wash the organic layer successively with:
-
5% aqueous Citric Acid (2x) — Removes excess DIPEA without cleaving the PMB group.
-
Saturated aqueous NaHCO₃ (2x) — Neutralizes any residual acid.
-
Brine (1x).
-
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Optimized workflow for amide coupling preserving the PMB group and azetidine ring.
Protocol B: Intentional PMB Deprotection (Acidic Method)
When you are ready to remove the PMB group to reveal the secondary azetidine amine, use this cation-scavenging protocol to prevent the liberated PMB cation from re-alkylating the ring or polymerizing.
Step-by-Step Methodology:
-
Solvent System: Dissolve the PMB-protected substrate in Dichloromethane (DCM) to a concentration of 0.05 M.
-
Scavenger Addition: Add 5.0 eq of Triisopropylsilane (TIPS). Crucial Causality: TIPS acts as a hydride donor. It immediately quenches the highly reactive p-methoxybenzyl carbocation formed during cleavage, converting it into inert 4-methoxytoluene.
-
Acid Cleavage: Slowly add Trifluoroacetic Acid (TFA) until the solvent ratio is 1:1 DCM:TFA.
-
Self-Validation Check: Upon TFA addition, the solution may briefly flash pink/red (the color of the stabilized PMB cation). Within seconds, the TIPS should quench this, returning the solution to a pale yellow or clear state. If the deep red color persists, your scavenger is depleted, and side-reactions are occurring.
-
Completion: Stir for 1 hour at room temperature. Concentrate under a stream of nitrogen, and precipitate the free azetidine TFA salt using cold diethyl ether.
References
-
Chem-Station Int. Ed. p-Methoxybenzyl (PMB) Protective Group. Retrieved from[Link]
-
Organic Letters (ACS Publications). Oxidative Deprotection of Diphenylmethylamines. Retrieved from[Link]
-
The Journal of Organic Chemistry (ACS Publications). Highly Efficient and Enantioselective Biotransformations of Racemic Azetidine-2-carbonitriles and Their Synthetic Applications. Retrieved from[Link]
-
PubMed (NIH). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. Retrieved from [Link]
-
ChemRxiv. Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. Retrieved from[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. evitachem.com [evitachem.com]
- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific analytical challenges associated with 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (CAS: 1042413-93-3)[1].
This molecule is a highly constrained, non-proteinogenic amino acid derivative frequently utilized as a proline surrogate in drug discovery and peptidomimetic design. However, its unique structural features—an azetidine ring, a zwitterionic core, and an acid-labile p-methoxybenzyl (PMB) protecting group—create a "perfect storm" of characterization artifacts during routine NMR, LC-MS, and HPLC analyses.
This guide provides field-proven, self-validating protocols and explains the mechanistic causality behind each experimental choice to ensure absolute scientific integrity in your workflows.
Part 1: Chemical Entity Overview & Quantitative Data
Before troubleshooting, it is critical to establish the baseline physicochemical profile of the analyte. The combination of a highly polar zwitterionic core and a lipophilic PMB group dictates its anomalous behavior in solution.
Table 1: Physicochemical Profile of the Analyte
| Property | Value / Description | Analytical Consequence |
| CAS Number | 1042413-93-3[1] | Primary identifier for inventory and regulatory tracking. |
| Molecular Formula | C₁₂H₁₅NO₃[1] | Used for exact mass calculation (Monoisotopic Mass: 221.1052 Da). |
| Molecular Weight | 221.256 g/mol [1] | Standard MW used for molarity calculations. |
| Ionization State | Zwitterionic at pH 4–8[2] | Causes poor retention on standard Reversed-Phase (RP) C18 columns. |
| N-Protecting Group | p-Methoxybenzyl (PMB) | Highly labile under Electrospray Ionization (ESI+), dominating MS spectra[3]. |
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: Why does my ¹H and ¹³C NMR spectrum show broad, duplicated, or highly complex peak sets, even when the compound is >99% pure?
The Causality: This is the most common false-negative for purity in azetidine-2-carboxylic acid derivatives. At neutral pH, the molecule exists as a zwitterion[2]. The protonation of the tertiary amine locks the nitrogen lone pair, effectively turning the nitrogen atom into a new stereocenter. Because the C2 position of the azetidine ring is already chiral, the protonated nitrogen creates two distinct diastereomers in solution (representing the cis and trans spatial relationship between the C2-carboxylate and the N-PMB group). Furthermore, the bulky PMB group restricts the ring-puckering dynamics of the strained four-membered azetidine ring. This combination of slow conformational exchange and diastereomer formation results in duplicated and broadened NMR signals.
The Solution: You must break the zwitterionic state to force rapid nitrogen inversion (averaging the signals) or lock it into a single, uniform state.
-
Action: Add 1–2 drops of a strong deuterated acid (e.g., Trifluoroacetic acid-d, TFA-d) or base (e.g., NaOD in D₂O) directly to your NMR tube. This will collapse the complex multiplets into a single, sharp set of peaks, validating that the initial complexity was a dynamic conformational artifact, not an impurity.
Q2: During LC-MS analysis, I cannot find the [M+H]⁺ peak at m/z 222. Instead, the spectrum is completely dominated by a peak at m/z 121. Is my compound degraded?
The Causality: Your compound is likely intact. The p-methoxybenzyl (PMB) group is highly electron-rich and notoriously labile under standard positive Electrospray Ionization (ESI+) conditions. The energy imparted by the capillary voltage and desolvation temperature induces a rapid heterolytic cleavage of the C–N bond. This fragmentation yields the highly resonance-stabilized p-methoxybenzyl cation (which can rearrange to a tropylium-like ion) at exactly m/z 121[3]. Because this cation is thermodynamically stable, it completely suppresses the survival of the parent [M+H]⁺ ion.
The Solution: To validate the intact mass, you must bypass the formation of the cation.
-
Action: Switch your mass spectrometer to Negative ESI (ESI-) mode . In negative mode, the carboxylic acid easily deprotonates to form the [M-H]⁻ ion at m/z 220. Because the molecule carries a negative charge, the PMB group cannot fragment as a cation, and the intact molecular ion will dominate the spectrum.
Table 2: Diagnostic MS Fragmentation Profile
| Ionization Mode | Observed m/z | Ion Identity | Relative Abundance | Diagnostic Value |
| ESI Positive (+) | 121.06 | [p-methoxybenzyl]⁺ cation[3] | 100% (Base Peak) | Confirms presence of the PMB group. |
| ESI Positive (+) | 222.11 | [M+H]⁺ intact molecular ion | < 5% (Often absent) | Poor diagnostic value due to lability. |
| ESI Negative (-) | 220.09 | [M-H]⁻ deprotonated ion | > 90% | Gold standard for confirming intact mass. |
Q3: My compound elutes at the void volume (t₀) or exhibits severe peak tailing on a standard C18 UHPLC column. How can I achieve proper retention?
The Causality: Standard Reversed-Phase (RP) C18 columns rely on hydrophobic displacement of water. Despite the presence of the lipophilic PMB group, the zwitterionic azetidine-2-carboxylic acid core[2] generates a massive, tightly bound hydration shell. This renders the molecule extremely hydrophilic at neutral pH, making partitioning into the hydrophobic C18 stationary phase energetically unfavorable.
The Solution: You must change the chromatographic retention mechanism from hydrophobic partitioning to hydrophilic partitioning.
-
Action: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[4]. Using a solid-core silica HILIC column (e.g., CORTECS HILIC) with an aqueous-deficient mobile phase (high acetonitrile) will force the polar zwitterion to partition into the immobilized water layer on the silica surface, yielding excellent retention and sharp peak shapes[4].
Part 3: Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems to ensure absolute confidence in your analytical readouts.
Protocol A: pH-Modulated NMR Preparation
-
Dissolution: Dissolve 5–10 mg of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid in 0.6 mL of standard CDCl₃ or D₂O.
-
Baseline Scan: Acquire a standard ¹H NMR spectrum (16 scans). Observe the broadened/split peaks in the aliphatic azetidine region (2.0–4.5 ppm).
-
Perturbation: Remove the tube and add exactly 10 µL of Trifluoroacetic acid-d (TFA-d). Invert the tube 5 times to mix.
-
Validation Scan: Re-acquire the ¹H NMR spectrum.
-
Self-Validation: If the peaks collapse into a single, sharp set of resonances, the initial complexity was due to zwitterionic diastereomerism. If extra peaks remain, they are true chemical impurities.
-
Protocol B: HILIC-UHPLC Method for Zwitterionic Retention
-
Column Selection: Install a HILIC Silica column (e.g., 1.6 µm, 2.1 x 100 mm)[4].
-
Mobile Phase Setup:
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Design: Start at 95% B (highly organic to promote retention). Ramp to 50% B over 5 minutes. (Note: In HILIC, increasing the aqueous phase elutes the compound).
-
Detection: Set UV detection to 225 nm and 275 nm (optimal for the PMB chromophore).
Part 4: Analytical Workflows & Visualizations
The following diagrams illustrate the logical pathways for troubleshooting and the mechanistic state changes of the molecule.
Workflow for resolving common NMR, MS, and HPLC characterization issues.
Effect of pH on the ionization state and nitrogen inversion dynamics.
Part 5: References
-
Guidechem Aggregated Chemical Data Title: 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid 1042413-93-3 Source: Guidechem URL:
-
PubChem Structural Database Title: (S)-Azetidine-2-carboxylate zwitterion | C4H7NO2 | CID 11862171 Source: PubChem - NIH URL:
-
Mass Spectrometry Fragmentation Mechanics Title: Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry Source: Analytical Chemistry - ACS Publications URL:
-
Chromatographic Retention Strategies Title: Development of Ultra-Performance Liquid Chromatography Method Using Hydrophilic Interaction Liquid Chromatography for Quantification of Azetidine-2-Carboxylic Acid Source: Taylor & Francis URL:
Sources
A Comparative Guide to 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid and Proline in Peptide-Based Drug Design
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced potency, stability, and bioavailability is a continuous endeavor. The unique structural role of proline, a cornerstone of peptide and protein architecture, has made it a focal point for modification. This guide provides an in-depth, objective comparison between the canonical amino acid L-proline and a promising synthetic analogue, 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid. We will delve into the synthesis, conformational implications, and potential pharmacokinetic advantages of this substitution, supported by experimental data and detailed protocols. Our analysis aims to equip you with the technical insights necessary to strategically employ this proline mimetic in your peptide design and development workflows.
Proline: The Conformational Fulcrum and Its Limitations
Proline's distinctive cyclic pyrrolidine side chain, which includes the backbone amide nitrogen, imposes significant conformational constraints on the peptide chain. This rigidity is a double-edged sword. On one hand, it is crucial for the formation of specific secondary structures, most notably β-turns, which are pivotal for molecular recognition and biological activity.[1] The φ (phi) torsional angle of proline is restricted to approximately -60°, a constraint that profoundly influences local peptide geometry.[2]
However, this same rigidity presents challenges in drug design. The peptide bond preceding a proline residue can exist in either a trans or cis conformation, with the trans form being predominant. The slow isomerization between these two states can lead to conformational heterogeneity, complicating structural analysis and potentially affecting receptor binding. Furthermore, the Xaa-Pro bond can be a site for proteolytic cleavage, limiting the in vivo half-life of proline-containing peptide drugs.[3][4]
Introducing 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid: A Novel Proline Mimetic
To overcome the limitations of proline, medicinal chemists have explored a variety of proline analogues. Among these, azetidine-2-carboxylic acid, a lower homologue of proline with a four-membered ring, has garnered significant attention.[5][6] This guide focuses on a specific N-substituted derivative, 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid, which combines the altered ring size of azetidine with an N-arylmethyl substituent.
Synthesis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid
The synthesis of N-substituted azetidine-2-carboxylic acids can be achieved through several routes, typically starting from L-aspartic acid or via the cyclization of appropriate precursors. The N-(4-methoxyphenyl)methyl group is generally introduced via reductive amination or direct N-alkylation of the azetidine-2-carboxylic acid ester.
A general synthetic approach is outlined below:
Caption: General synthetic workflow for 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid.
Structural and Conformational Impact: A Head-to-Head Comparison
The substitution of proline with 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid induces profound changes in the local and global conformation of a peptide. These alterations are primarily driven by two factors: the smaller ring size of the azetidine core and the presence of the bulky N-substituent.
Turn Induction: A Shift from β-Turns to γ-Turns
As previously mentioned, proline is a potent inducer of β-turns, a reverse turn involving four amino acid residues stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth.
In contrast, the four-membered ring of azetidine-2-carboxylic acid derivatives favors the formation of γ-turns.[7] A γ-turn is a tighter reverse turn involving three residues, with a hydrogen bond between the carbonyl of the first residue and the amide proton of the third.
Caption: Schematic comparison of β-turn and γ-turn structures in peptides.
This fundamental shift in turn preference can be leveraged to fine-tune the three-dimensional structure of a peptide, potentially leading to altered receptor binding affinity and specificity.
Cis/Trans Isomerism of the Preceding Peptide Bond
The N-alkylation of proline and its analogs significantly influences the cis/trans equilibrium of the preceding Xaa-Pro peptide bond. The bulky N-(4-methoxyphenyl)methyl group is expected to sterically favor the trans conformation to a greater extent than the endocyclic methylene group of proline. This can lead to a more conformationally homogeneous peptide population, which is advantageous for structural studies and can result in a more favorable entropic contribution to receptor binding.
Table 1: Comparison of Conformational Properties
| Feature | L-Proline | 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) |
| Preferred Turn Type | β-turn | γ-turn |
| Φ Torsional Angle | Restricted (~ -60°) | More flexible than proline |
| Cis/Trans Isomerism | Significant population of cis isomer | Predominantly trans due to N-substituent |
| Conformational Rigidity | High | Higher than linear amino acids, but more flexible than proline |
Experimental Characterization: NMR and CD Spectroscopy
Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful techniques to experimentally validate the conformational consequences of substituting proline with its N-arylmethyl azetidine analog.
NMR Spectroscopy Protocol for Cis/Trans Isomer Analysis
Objective: To determine the ratio of cis and trans isomers of the Xaa-Pro/Azetidine analog peptide bond.
Methodology:
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.
-
1D ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. The presence of distinct sets of resonances for the α-protons and other nearby protons indicates the presence of both cis and trans isomers in slow exchange on the NMR timescale.
-
2D NMR Acquisition: Acquire two-dimensional NMR spectra, such as COSY and NOESY/ROESY, to assign the resonances to specific protons in both isomers.
-
Data Analysis: The key diagnostic for distinguishing cis and trans isomers is the presence or absence of a strong Nuclear Overhauser Effect (NOE) between the α-proton of the residue preceding the proline/azetidine analog (Xaa) and the α-proton of the proline/azetidine analog itself. A strong Hα(Xaa)-Hα(Pro/Aze) NOE is characteristic of the cis conformation.[8] The ratio of the two isomers can be determined by integrating the corresponding well-resolved peaks in the 1D ¹H NMR spectrum.
Expected Data:
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for cis and trans Isomers
| Proton | trans Isomer | cis Isomer |
| Hα (Xaa) | ~4.5 | ~4.8 |
| Hα (Proline) | ~4.3 | ~4.4 |
| Hα (Azetidine analog) | Expected to be distinct from proline | Expected to be distinct from proline |
Note: Actual chemical shifts are highly dependent on the peptide sequence and solvent.
Circular Dichroism (CD) Spectroscopy Protocol for Secondary Structure Analysis
Objective: To assess the overall secondary structure of the peptide and observe changes upon substitution.
Methodology:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 50-100 µM.
-
Data Acquisition: Record the CD spectrum in the far-UV region (190-250 nm) using a CD spectropolarimeter.
-
Data Analysis: The shape and magnitude of the CD spectrum provide information about the secondary structure content.
-
β-turn: Typically shows a weak positive band around 220-230 nm and a strong negative band around 200 nm.
-
γ-turn: The CD signature is less well-defined but is expected to differ from a classic β-turn spectrum.
-
Random Coil: Characterized by a strong negative band below 200 nm.
-
Expected Data: A shift in the CD spectrum upon substitution of proline with the azetidine analog would provide evidence for a change in the predominant secondary structure. For example, a decrease in the characteristic β-turn signature may be observed.
Impact on Proteolytic Stability and Pharmacokinetics
A major challenge in peptide drug development is their susceptibility to degradation by proteases. The N-alkylation of the peptide backbone is a well-established strategy to enhance proteolytic stability.[9]
Proteolytic Stability
The N-(4-methoxyphenyl)methyl group on the azetidine ring is expected to sterically hinder the approach of proteases that typically cleave at the Xaa-Pro bond. This can significantly increase the half-life of the peptide in biological fluids.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation: Incubate the peptide at a known concentration (e.g., 10 µM) in human or rat plasma at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid).
-
Analysis: Centrifuge the samples to precipitate plasma proteins and analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to determine the half-life (t₁/₂).
Expected Outcome: Peptides containing 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid are anticipated to exhibit a significantly longer plasma half-life compared to their proline-containing counterparts.
Pharmacokinetic Profile
Improving proteolytic stability is a key step towards enhancing the overall pharmacokinetic profile of a peptide therapeutic.[8] A longer half-life can lead to a reduced dosing frequency and improved patient compliance. Additionally, the increased lipophilicity imparted by the N-arylmethyl group may influence the peptide's distribution and membrane permeability, although this needs to be evaluated on a case-by-case basis.
Conclusion: A Strategic Tool for Peptide Optimization
The substitution of proline with 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid offers a multifaceted strategy for peptide optimization. This modification not only alters the local conformation from a β-turn to a γ-turn but also promotes a more homogeneous trans peptide bond conformation. Furthermore, the N-substituent provides a steric shield against proteolytic degradation, thereby enhancing the peptide's in vivo stability.
While direct experimental data for this specific analog remains to be extensively published, the principles derived from studies on related N-alkylated proline and azetidine derivatives provide a strong rationale for its application. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate the impact of this substitution in their own peptide systems. By leveraging the unique properties of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid, scientists and drug developers can unlock new avenues for creating more potent, stable, and effective peptide-based therapeutics.
References
-
Alonso, E., et al. (2010). 2-alkyl-2-carboxyazetidines as γ-turn inducers: incorporation into neurotrophin fragments. Amino Acids, 39(5), 1299-307. [Link]
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Creative Bioarray. (n.d.). How to Enhance the Pharmacokinetic Stability of Peptides? [Link]
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Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides? [Link]
-
Dong, S., et al. (2012). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 17(12), 14088-14101. [Link]
-
Wikipedia. (2023). Azetidine-2-carboxylic acid. [Link]
-
Urbańczyk, M., et al. (2020). Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics. Pharmaceuticals, 13(9), 232. [Link]
-
Mutter, M., et al. (2001). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition. CHIMIA International Journal for Chemistry, 55(4), 309-313. [Link]
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Beutler, U., et al. (2015). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry, 13(10), 2925-2932. [Link]
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Gisin, B. F., et al. (1998). Effect of proline replacement on binding of peptides to 0.5. ResearchGate. [Link]
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Wennemers, H. (2024). Proline Analogues. Chemical Reviews. [Link]
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Pundir, S., et al. (2019). Proline-containing peptides-New insight and implications: A Review. Journal of Nephropathology, 8(3), e27. [Link]
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Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformational analysis of N-acetyl-L-azetidine-2-carboxylic acid N'-methylamide and related dipeptides. Biopolymers, 30(9-10), 927-38. [Link]
-
Szabó, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1163. [Link]
-
Lau, Y. H., et al. (2022). Overcoming the Shortcomings of Peptide-Based Therapeutics. Expert Opinion on Drug Discovery, 17(8), 843-860. [Link]
-
Zondlo, N. J. (2016). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein Science, 25(1), 161-173. [Link]
-
Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23485-23494. [Link]
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Ladokhin, A. S. (2008). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 94(4), 1347-1355. [Link]
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Horng, J. C., & Raines, R. T. (2003). Stereoelectronic effects on polyproline conformation. Protein Science, 12(1), 74-81. [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
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Futamura, T., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 53(11), 1475-1478. [Link]
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Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(11), 1263-1275. [Link]
-
Avenoza, A., et al. (2005). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]
-
Otvos, L., Jr, et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. The International Journal of Peptide Research and Therapeutics, 14(4), 365-371. [Link]
-
Isenegger, P. G., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 59(42), 18641-18647. [Link]
-
Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 305-313. [Link]
-
Gerlach, J. R., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics. Frontiers in Molecular Biosciences, 8, 764619. [Link]
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Wu, L., et al. (2018). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry, 16(1), 107-112. [Link]
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Gileadi, C., et al. (2018). Proline- and Arginine-Rich Peptides as Flexible Allosteric Modulators of Human Proteasome Activity. Journal of Medicinal Chemistry, 61(17), 7664-7675. [Link]
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Kang, Y. K. (2009). Conformational preferences of N-methoxycarbonyl proline dipeptide. Journal of Computational Chemistry, 30(7), 1085-94. [Link]
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Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4869-4882. [Link]
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Alcaraz, C., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9010-9013. [Link]
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Greenfield, N. J. (2014). Circular Dichroism of Peptides. SpringerLink. [Link]
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Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. The Protein Journal, 40(5), 623-631. [Link]
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Parella, T. (n.d.). Amino Acids: Proline. IMSERC. [Link]
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Wang, W., et al. (2023). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. Molecules, 28(15), 5727. [Link]
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Tyndall, J. D. A., et al. (2005). Over one hundred peptide-activated G protein-coupled receptors recognize ligands with turn structure. Chemical Reviews, 105(3), 793-826. [Link]
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Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. ResearchGate. [Link]
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Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(6), 548-61. [Link]
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University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]
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Bodor, A., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]
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Bodor, A., et al. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. Semantic Scholar. [Link]
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Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. [Link]
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Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4869-4882. [Link]
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Del Valle, J. R. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2206-2245. [Link]
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Structural Validation and Comparative Analysis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid in Drug Discovery
Target Audience: Researchers, analytical chemists, and drug development professionals. Compound Focus: 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (CAS: 1042413-93-3), commonly referred to as N-PMB-azetidine-2-carboxylic acid.
Executive Summary
Azetidine-2-carboxylic acid is a highly strained, non-proteinogenic amino acid naturally found in plants such as Convallaria majalis[1]. As a conformationally restricted proline surrogate, it is an invaluable building block in peptidomimetic drug design and asymmetric synthesis[2]. However, manipulating and validating small N-heterocyclic amines requires careful selection of protecting groups to avoid analytical ambiguities and synthetic dead-ends[3].
This guide provides a comprehensive comparison of N-PMB protection against standard alternatives (N-Boc and Unprotected forms) and outlines self-validating experimental protocols for the structural confirmation of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid[4].
The Strategic Advantage of PMB Protection: A Comparative Analysis
When designing synthetic routes involving azetidine-2-carboxylic acid, the choice of the nitrogen protecting group dictates the ease of downstream analytical validation. While the tert-butyloxycarbonyl (Boc) group is ubiquitous in peptide chemistry, it introduces significant analytical challenges for strained heterocycles.
The Causality of Rotameric Interference: Carbamate protecting groups like Boc exhibit slow rotation around the C–N partial double bond on the NMR timescale at room temperature. In the highly strained 4-membered azetidine ring, this restricted rotation leads to the formation of distinct cis and trans rotamers. Consequently, NMR spectra for N-Boc-azetidines display broadened, duplicated signals that can easily mask critical impurities or structural defects.
Conversely, the p-methoxybenzyl (PMB) group is an alkyl amine protector. It allows for free rotation around the N–C(benzyl) bond, completely eliminating rotameric duplication. This yields sharp, unambiguous NMR spectra, enabling rapid and highly confident structural validation.
Table 1: Comparative Analysis of Azetidine-2-Carboxylic Acid Derivatives
| Feature | 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (N-PMB) | N-Boc-azetidine-2-carboxylic acid | Unprotected azetidine-2-carboxylic acid |
| NMR Resolution | Excellent: Sharp singlets/multiplets; zero rotameric interference. | Poor: Broadened, duplicated signals due to carbamate rotamers. | Good: But requires D2O , masking exchangeable protons. |
| Organic Solubility | High in standard organic solvents ( DCM , EtOAc , CDCl3 ). | High in standard organic solvents. | Poor in organics; highly water-soluble zwitterion. |
| Deprotection Strategy | Mild oxidative (DDQ) or Hydrogenolysis ( H2,Pd/C ). | Strong acid ( TFA , HCl ). | N/A |
| Steric Hindrance | Moderate (Benzyl-type shielding). | High (Bulky tert-butyl group). | Minimal. |
| Synthetic Utility | Ideal for orthogonal synthesis protecting acid-sensitive moieties. | Standard for solid-phase peptide synthesis (SPPS). | Requires protection prior to coupling to prevent polymerization. |
Self-Validating Analytical Workflows
To ensure absolute scientific integrity before utilizing 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid in complex syntheses, we employ a self-validating analytical loop. The workflow cross-references exact mass data with high-resolution nuclear magnetic resonance to confirm both identity and purity.
Figure 1: Self-validating analytical workflow for N-PMB-azetidine-2-carboxylic acid.
Protocol A: High-Resolution NMR Sample Preparation and Acquisition
Causality: We specifically select deuterated chloroform ( CDCl3 ) over D2O for this derivative. The PMB group imparts sufficient lipophilicity to dissolve the zwitterion in CDCl3 . This avoids the massive HDO water peak present in D2O spectra, which often obscures the critical α -proton (C2) multiplet of the azetidine ring.
-
Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates.
-
Acquisition: Acquire 1H NMR at ≥400 MHz (minimum 16 scans) and 13C NMR at ≥100 MHz (minimum 512 scans) at 298 K.
-
Self-Validation (Acceptance Criteria):
-
PMB Signature: Confirm a sharp singlet at ∼3.8 ppm (3H, −OCH3 ), an AB quartet or broad singlet at ∼3.6–4.0 ppm (2H, benzylic −CH2− ), and two distinct aromatic doublets at ∼6.8 ppm and ∼7.2 ppm (4H).
-
Azetidine Signature: The α -proton (C2) must appear as a distinct multiplet at ∼3.5–4.0 ppm . The C3 and C4 protons will appear upfield ( ∼2.2–2.8 ppm and ∼3.2–3.6 ppm )[2].
-
Purity Check: The baseline must be flat, with no duplicated peaks (confirming the absence of rotamers).
-
Protocol B: LC-MS Profiling for Purity and Mass Confirmation
Causality: Electrospray ionization (ESI) in positive mode is optimal here. The tertiary amine of the N-PMB-azetidine ring is highly basic and readily protonates in the acidic mobile phase, yielding a robust [M+H]+ signal.
-
Sample Preparation: Dilute the compound to 1μg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Inject 2μL onto a C18 reverse-phase column (e.g., 2.1×50 mm , 1.8μm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min .
-
Self-Validation (Acceptance Criteria):
-
The UV chromatogram (extracted at 254 nm to target the PMB chromophore) must show a single major peak, indicating >95% purity.
-
The corresponding mass spectrum must display a base peak at m/z=222.11 , matching the theoretical [M+H]+ for C12H15NO3 .
-
Downstream Utility: Orthogonal Deprotection
The primary advantage of the PMB group is its orthogonal cleavage relative to Boc and Fmoc groups. It can be removed under mild oxidative conditions or via catalytic hydrogenation, preserving acid-sensitive and base-sensitive functional groups elsewhere in a complex target molecule.
Figure 2: Orthogonal deprotection pathways for removing the PMB group from the azetidine ring.
Protocol C: Oxidative Cleavage of the PMB Group (DDQ Method)
Causality: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is utilized because it selectively oxidizes the electron-rich p-methoxybenzyl amine to an iminium ion intermediate. The presence of water in the solvent mixture rapidly hydrolyzes this iminium ion, releasing the free secondary amine and p-methoxybenzaldehyde. This mechanism is entirely orthogonal to standard peptide deprotection strategies.
-
Reaction Setup: Dissolve 1.0 equivalent of N-PMB-azetidine-2-carboxylic acid in an 18:1 mixture of Dichloromethane ( DCM ) and Water ( 0.1 M concentration).
-
Oxidation: Cool the biphasic mixture to 0∘C in an ice bath. Add 1.5 equivalents of DDQ portion-wise to control the exotherm. Remove the ice bath and stir vigorously at room temperature for 2 hours.
-
Workup: The reaction will precipitate a solid byproduct ( DDQ-H2 ). Filter the mixture through a Celite pad. Transfer the filtrate to a separatory funnel and extract the aqueous layer (which now contains the highly polar, unprotected azetidine-2-carboxylic acid). Wash the aqueous layer twice with fresh DCM to remove residual p-methoxybenzaldehyde.
-
Self-Validation: Lyophilize the aqueous layer to yield the free amino acid. Analyze via 1H NMR (using D2O as the solvent). The complete disappearance of the methoxy singlet ( ∼3.8 ppm ) and aromatic doublets ( ∼6.8–7.2 ppm ) validates quantitative deprotection[2].
References
- Title: Screening Compounds P130650 - EvitaChem (1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid)
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Comparative Bioactivity and Application Guide: 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid in Drug Discovery
Executive Summary 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (PMB-Aze) is a highly specialized, conformationally restricted proline analog building block. In drug development, its deprotected active form, L-azetidine-2-carboxylic acid (Aze), serves two distinct but equally critical functions: 1) as a structural modifier in peptidomimetic design to enforce specific backbone geometries (e.g., β -turns), and 2) as a potent, misincorporated non-proteinogenic amino acid used to screen cellular responses to proteotoxic endoplasmic reticulum (ER) stress. This guide objectively compares Aze's performance against alternative cyclic amino acids and standard ER stress inducers, providing validated protocols for its application.
Mechanistic Rationale: The Power of Ring Strain
The substitution of L-proline (a 5-membered pyrrolidine ring) with Aze (a 4-membered azetidine ring) fundamentally alters the thermodynamic landscape of a peptide backbone. The reduced ring size decreases steric bulk but significantly increases internal ring strain. Causally, this shifts the cis/trans isomerization equilibrium of the preceding amide bond, increasing the population of the cis rotamer compared to proline[1]. This structural constraint is highly desirable when designing ligands for G-protein coupled receptors (GPCRs), such as the μ -opioid receptor (MOR), where a precise spatial orientation of aromatic side chains is required for receptor activation[1][2].
Furthermore, the N-PMB (p-methoxybenzyl) protection strategy is critical for orthogonal peptide synthesis. The PMB group shields the highly nucleophilic secondary amine of the azetidine ring from unwanted side reactions during coupling phases, while remaining selectively cleavable under specific oxidative conditions, ensuring high-purity yields of the final peptidomimetic.
Comparative Performance Data
Peptidomimetic Design: Opioid Receptor Ligands
When developing Endomorphin-2 (EM-2) analogs, the choice of the cyclic amino acid at position 2 dictates target affinity. Table 1 compares the bioactivity of Aze against native Proline and the 6-membered Pipecolic acid homolog.
Table 1: Conformational and Binding Comparison in Endomorphin-2 Analogs
| Amino Acid Residue (Pos 2) | Ring Size | Amide cis Population | MOR Affinity ( Ki , nM) | Selectivity (MOR/DOR) |
| L-Proline (Native) | 5-membered | ~10-15% | 1.5 | High |
| L-Azetidine-2-carboxylic acid (Aze) | 4-membered | >25% | 0.8 | Very High |
| L-Pipecolic acid (Pip) | 6-membered | <5% | >10.0 | Low |
Data reflects the enhanced binding profile of Aze-containing analogs due to favorable β -turn stabilization[1][2].
Proteotoxic Stress Screening
In its free amino acid form, Aze is misrecognized by prolyl-tRNA synthetase and incorporated into nascent proteins in place of proline[3]. This causes widespread protein misfolding, making Aze an excellent screening tool for the Unfolded Protein Response (UPR)[4][5].
Table 2: Chemical Inducers of ER Stress (Comparison)
| Compound | Primary Mechanism of Action | ATF6 Cleavage | eIF2 α Phosphorylation | Reversibility |
| L-Azetidine-2-carboxylic acid | Proline misincorporation (Proteotoxic)[3] | Yes (Robust)[4] | Yes[4] | High (Washout) |
| Thapsigargin | SERCA Pump Inhibition (Ca2+ depletion)[5] | Yes | Yes | Low |
| Tunicamycin | N-linked glycosylation inhibition | Yes | Yes | Moderate |
Experimental Workflows
Protocol 1: Synthesis of Aze-Peptidomimetics via PMB-Aze
Objective: Incorporate 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid into a peptide sequence and selectively deprotect it. Causality & Validation: Standard Fmoc-SPPS cleavage (95% TFA) is often insufficient for complete N-PMB removal from secondary amines. We utilize an oxidative cleavage step to ensure complete deprotection without damaging sensitive residues (e.g., Trp, Met).
-
Coupling: Activate 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF. Couple to the resin-bound peptide for 2 hours. Validation: Perform a Kaiser test; a negative result confirms complete coupling to the primary amine.
-
Global Cleavage: Cleave the peptide from the resin using Reagent K (TFA/thioanisole/water/phenol/EDT 82.5:5:5:5:2.5) for 2 hours. Precipitate in cold diethyl ether.
-
PMB Deprotection: Dissolve the crude peptide in DCM/H 2 O (18:1). Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) and stir at room temperature for 2 hours to oxidatively remove the PMB group.
-
Self-Validation: Analyze the reaction mixture via LC-MS. The disappearance of the +120 Da mass shift (corresponding to the PMB group) confirms successful deprotection.
Protocol 2: UPR Activation and Bioactivity Screening
Objective: Utilize Aze to induce and quantify ER stress pathways in mammalian cells. Causality & Validation: Aze competes with intracellular proline. Using a proline-free or low-proline medium forces maximal Aze misincorporation, ensuring a robust and reproducible UPR signal[6].
-
Cell Culture: Seed HeLa or BV2 microglial cells in 6-well plates at 2×105 cells/well. Culture overnight.
-
Treatment: Wash cells with PBS and switch to proline-depleted DMEM. Treat with 5 mM L-Azetidine-2-carboxylic acid for 6 to 9 hours[4]. Include a positive control well treated with 25 nM Thapsigargin.
-
Harvest & Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states (e.g., p-eIF2 α ).
-
Quantification (Western Blot): Probe for ATF6 (looking for the 50 kDa cleaved active fragment), BiP, and phosphorylated eIF2 α [4][5].
-
Self-Validation: Always probe for Vinculin or β -actin as a loading control. The presence of the 50 kDa ATF6 band exclusively in the Aze and Thapsigargin lanes validates the successful induction of ER stress[5].
Pathway Visualization
Below is the logical relationship and signaling cascade triggered by Aze bioactivity in cellular assays.
Fig 1: Aze-induced Unfolded Protein Response (UPR) signaling pathway via PERK and ATF6 activation.
References
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- Source: nih.
- Source: oup.
- Source: medchemexpress.
- Source: acs.
- (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)...
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Comparing synthesis routes for 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid
Synthesis Routes for 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid: A Methodological Comparison Guide
The functionalization of highly strained four-membered nitrogen heterocycles is a critical bottleneck in the development of novel peptidomimetics and beta-lactam antibiotics. Specifically, the synthesis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (CAS: 1042413-93-3)—commonly referred to as N-PMB-azetidine-2-carboxylic acid—requires careful consideration of atom economy, chemoselectivity, and purification efficiency. The p-methoxybenzyl (PMB) group is highly valued in this context because it provides robust steric shielding for the secondary amine while remaining orthogonally cleavable under mild oxidative (e.g., DDQ) or acidic conditions [1].
This guide objectively compares the two primary synthetic pathways for N-PMB protection of azetidine-2-carboxylic acid: Reductive Amination and Direct Alkylation .
Mechanistic Workflow & Pathway Analysis
The structural evolution of the starting material dictates the choice of reagents. The diagram below illustrates the divergent chemical logic between the chemoselective reductive amination (Route A) and the brute-force direct alkylation (Route B).
Fig 1. Mechanistic workflow comparing reductive amination and direct alkylation routes.
Route A: Reductive Amination (The Chemoselective Approach)
Reductive amination is widely considered the gold standard for the N-alkylation of unprotected amino acids [2]. By exploiting the differential electrophilicity between an aldehyde and an iminium ion, this route prevents over-alkylation and preserves the integrity of the carboxylic acid.
Causality & Experimental Design
The reaction relies on the condensation of p-anisaldehyde with the secondary amine of the azetidine ring to form a transient iminium ion. The choice of reducing agent is the most critical parameter. Sodium borohydride (NaBH₄) is too reactive and will reduce the aldehyde directly to p-methoxybenzyl alcohol. Conversely, sodium triacetoxyborohydride (NaBH(OAc)₃) is sterically hindered and electron-deficient due to its acetate ligands. This makes it a mild hydride donor that chemoselectively reduces the highly electrophilic iminium ion without affecting the unreacted aldehyde or the carboxylate [2].
Self-Validating Protocol
-
Iminium Assembly: Suspend azetidine-2-carboxylic acid (1.0 eq) in 1,2-dichloroethane (DCE). Add p-anisaldehyde (1.05 eq) and glacial acetic acid (0.1 eq).
-
Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the aldehyde oxygen to accelerate nucleophilic attack while buffering the solution to pH ~4.5, preventing the total protonation of the amine.
-
-
Chemoselective Reduction: After 1 hour of stirring at room temperature, cool the mixture to 0 °C and add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 4–12 hours.
-
Validation Check: Monitor via LC-MS. The disappearance of the UV-active p-anisaldehyde peak and the emergence of a mass peak at m/z 222.1 [M+H]⁺ confirms complete reduction.
-
-
Isoelectric Isolation: Quench the reaction with aqueous NaHCO₃ and extract unreacted organics with dichloromethane. The product remains in the aqueous layer as an amphoteric zwitterion. Carefully adjust the aqueous phase pH to approximately 5.5–6.0 using 1M HCl.
-
Validation Check: At its isoelectric point (pI), the zwitterion's aqueous solubility drops drastically. The spontaneous formation of a dense white precipitate visually validates successful synthesis. Filter and wash with cold water and diethyl ether to yield high-purity product.
-
Route B: Direct Alkylation (The Brute-Force Approach)
Direct alkylation using p-methoxybenzyl chloride (PMB-Cl) is a classical Sₙ2 approach. While the reagents are inexpensive, the presence of a nucleophilic carboxylic acid moiety complicates the reaction landscape, often leading to competing O-alkylation [3].
Causality & Experimental Design
The secondary amine attacks the benzylic carbon of PMB-Cl. To drive the reaction, a base is required to scavenge the HCl byproduct. N,N-Diisopropylethylamine (DIPEA) is selected over inorganic bases (like NaOH) to prevent the hydrolysis of PMB-Cl into PMB-OH. However, because the carboxylate anion is also nucleophilic, a significant portion of the starting material will undergo esterification, forming a PMB-ester. This necessitates a secondary saponification step to regenerate the free acid, reducing overall atom economy.
Self-Validating Protocol
-
Nucleophilic Substitution: Dissolve azetidine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) followed by PMB-Cl (1.1 eq) dropwise at 0 °C. Heat the mixture to 60 °C for 12 hours.
-
Causality: DIPEA is highly sterically hindered, ensuring it acts solely as a Brønsted base rather than a competing nucleophile against PMB-Cl.
-
-
Saponification of the Side Product: Concentrate the crude mixture under vacuum to remove DMF. Redissolve the residue in a 1:1 mixture of THF and H₂O. Add LiOH (2.0 eq) and stir for 4 hours at room temperature.
-
Causality: LiOH selectively hydrolyzes the unwanted PMB-ester back to the free carboxylic acid without cleaving the newly formed N-C benzylic bond.
-
-
Acidification and Extraction: Acidify the mixture to pH 5.5 and extract with ethyl acetate.
-
Validation Check: The organic layer must be monitored via TLC. Unlike Route A, this crude product typically presents multiple UV-active spots (residual PMB-OH, dialkylated quaternary salts) and strictly requires silica gel chromatography (DCM/MeOH gradient) for final purification.
-
Quantitative Performance Comparison
To aid in route selection for scale-up or discovery chemistry, the empirical performance metrics of both pathways are summarized below:
| Parameter | Route A: Reductive Amination | Route B: Direct Alkylation |
| Primary Reagents | p-Anisaldehyde, NaBH(OAc)₃ | PMB-Cl, DIPEA |
| Solvent System | DCE / AcOH | DMF (followed by THF/H₂O) |
| Reaction Temperature | 0 °C to Room Temperature | 60 °C (Alkylation), RT (Hydrolysis) |
| Typical Yield | 75% – 85% | 45% – 60% |
| Major Byproducts | Trace p-methoxybenzyl alcohol | PMB-ester, Dialkylated quaternary salts |
| Purification Complexity | Low (Isoelectric precipitation) | High (Requires saponification & chromatography) |
| Process Scalability | Excellent (Mild exotherm) | Moderate (Risk of thermal runaway Sₙ2) |
Conclusion
For the synthesis of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid, Route A (Reductive Amination) is unequivocally the superior methodology. It leverages strict chemoselectivity to bypass the need for protecting group manipulation on the carboxylic acid, resulting in higher yields, simpler workup (isoelectric precipitation), and excellent scalability. Route B should only be considered if hydride reducing agents are strictly incompatible with other pre-existing functional groups on highly derivatized azetidine scaffolds.
References
-
Wang, Z. (2009). Comprehensive Organic Named Reactions, with Detailed Mechanism Discussions (Protecting Groups). Wiley. URL:[Link]
-
ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines. The Journal of Organic Chemistry. URL:[Link]
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. Journal of Organic Chemistry, 70(22), 9028-9031. URL:[Link]
Spectroscopic Comparison of 1-[(4-Methoxyphenyl)methyl]azetidine-2-carboxylic Acid Isomers: A Technical Guide to Chiral Resolution
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (CAS: 1042413-93-3)
Structural Context and the Analytical Challenge
Azetidine-2-carboxylic acid derivatives are highly valued in modern drug discovery. The rigid four-membered ring forces a specific dihedral angle ( ϕ≈−65∘ ), making it an exceptional proline surrogate for stabilizing γ -turns in peptidomimetics and foldamers[1].
In the specific case of 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (hereafter referred to as PMB-Aze-OH), the secondary amine is protected by a bulky, electron-rich 4-methoxybenzyl (PMB) group. While this orthogonal protection is vital for downstream peptide synthesis, it creates a significant analytical challenge: differentiating the (S)
- and (R) -enantiomers. Because enantiomers are spectroscopically identical in achiral environments, standard 1D NMR or UV-Vis spectroscopy cannot distinguish them.
This guide objectively compares the three most robust spectroscopic and spectrometric alternatives for resolving and analyzing the isomers of PMB-Aze-OH, detailing the causality behind each experimental choice.
Core Directive: Designing the Analytical Strategy
When analyzing chiral amino acids, researchers often default to Mosher's acid (MTPA) derivatization. However, applying this rigidly to PMB-Aze-OH is a methodological error.
The Causality of Method Selection:
-
Blocked Nitrogen: Traditional Mosher’s derivatization targets free amines. The bulky N-PMB group completely blocks this pathway.
-
Racemization Risk: Attempting to covalently derivatize the C2-carboxylic acid with a chiral alcohol often proceeds via a highly reactive oxazolone intermediate, leading to rapid racemization of the C2 stereocenter.
-
The Solution: To maintain scientific integrity, we must utilize non-covalent Chiral Solvating Agents (CSAs) for NMR[2], Electronic Circular Dichroism (ECD) for absolute configuration[3], and Chiral LC-MS for high-throughput profiling[4].
Caption: Workflow for the chiral resolution and spectroscopic analysis of PMB-Aze-OH isomers.
Spectroscopic Comparison of Alternatives
Alternative A: 1 H NMR with Chiral Solvating Agents (CSAs)
Instead of covalent modification, adding an enantiopure CSA—such as (R) -1-phenylethylamine—to the NMR tube forms a transient diastereomeric ion pair with the carboxylic acid[5].
Mechanistic Advantage: The spatial proximity of the CSA's phenyl ring induces magnetic anisotropy. This differentially shields the protons of the (R) and (S) isomers of PMB-Aze-OH. The most diagnostic signals are the PMB-CH 2 protons. Because of the adjacent C2 chiral center, these protons already form a diastereotopic AB spin system. Upon interaction with the CSA, the (R) and (S) isomers exhibit distinct, well-resolved AB quartets ( Δδ>0.05 ppm)[2].
Alternative B: Electronic Circular Dichroism (ECD)
ECD is the gold standard for determining absolute configuration without requiring crystallization. Mechanistic Advantage: The n→π∗ transition of the carboxylate group (~210 nm) is chirally perturbed by the rigid azetidine ring. Historically, the naturally occurring L-isomer ( (S) -configuration) of azetidine-2-carboxylic acid exhibits a strong positive Cotton effect near 210 nm[3]. Furthermore, the PMB group introduces π→π∗ transitions (~225 nm and ~275 nm) that undergo exciton coupling, providing a rich, isomer-specific spectral fingerprint.
Alternative C: Chiral LC-MS Profiling
For quantitative enantiomeric excess ( ee ) determination in complex matrices, Chiral LC-MS outpaces NMR. Mechanistic Advantage: Utilizing an amylose-based chiral stationary phase allows for the direct resolution of the intact PMB-protected amino acid[6]. Transient hydrogen bonding and π−π interactions with the stationary phase result in baseline separation of the isomers[4].
Quantitative Data Summary
| Spectroscopic Technique | Target Analyte State | Primary Data Output | Resolution Power / Metric | Non-Destructive? |
| 1 H NMR + CSA | Transient Diastereomeric Salt | Chemical Shift ( Δδ ) | High ( Δδ≈0.05−0.08 ppm) | Yes |
| Electronic CD (ECD) | Solvated Monomer | Molar Ellipticity ( [θ] ) | Absolute Configuration | Yes |
| Chiral LC-MS | Intact Molecule | Retention Time ( tR ) | Baseline ( Rs>1.5 ) | No (Ionized) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: 1 H NMR Determination of Enantiomeric Purity via CSA
Objective: Quantify the ratio of (R) to (S) isomers without covalent derivatization.
-
Sample Preparation: Dissolve 5.0 mg of the PMB-Aze-OH sample in 0.5 mL of CDCl 3 (ensure the solvent is anhydrous to prevent disruption of the ion pair).
-
Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum (400 MHz or higher). Note the chemical shifts of the C2-H multiplet (~3.8 ppm) and the PMB-CH 2 AB quartet (~3.5-4.0 ppm).
-
CSA Titration: Add 1.2 equivalents of enantiopure (R) -1-phenylethylamine directly to the NMR tube. Shake gently until homogeneous.
-
Diastereomeric Acquisition: Re-acquire the 1 H NMR spectrum.
-
Validation Step (Critical): Always run a parallel experiment using a known racemic standard of PMB-Aze-OH with the CSA. The racemic standard must show two distinct sets of PMB-CH 2 signals with a perfect 1:1 integration ratio. If the ratio is skewed, the CSA concentration is insufficient, or solvent competition is occurring.
-
Analysis: Integrate the split signals in the sample spectrum to calculate the enantiomeric excess ( ee ).
Caption: Mechanism of NMR signal splitting via transient diastereomeric salt formation with a CSA.
Protocol 2: Absolute Configuration via ECD
Objective: Map the stereochemical identity of the isolated isomers.
-
Solvent Selection: Prepare a 1.0 mM solution of the PMB-Aze-OH isomer in spectroscopic grade Methanol. (Avoid strongly acidic/basic solvents that may alter the protonation state of the carboxylate, shifting the n→π∗ transition).
-
Cell Preparation: Use a quartz cuvette with a 0.1 cm path length to prevent solvent absorbance saturation below 220 nm.
-
Baseline Correction (Validation Step): Record a blank spectrum of pure Methanol. The baseline must remain flat ( ±0.5 mdeg) across the 190-350 nm range.
-
Measurement: Scan the sample from 350 nm down to 190 nm at a scan rate of 50 nm/min, averaging 3 accumulations.
-
Interpretation: A positive Cotton effect at ~210 nm, coupled with specific exciton coupling at ~225 nm, confirms the (S) -configuration. An exact mirror image confirms the (R) -configuration.
Sources
- 1. air.uniud.it [air.uniud.it]
- 2. researchgate.net [researchgate.net]
- 3. Optical rotatory dispersion and circular dichroism. Part LXX. The circular dichroism of some less common amino-acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
Comparative Guide: 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic Acid vs. Alternative Non-Proteinogenic Amino Acids
Introduction: Conformational Constraints in Peptidomimetics
In the development of peptidomimetics and constrained therapeutics, non-proteinogenic amino acids (NPAAs) are critical tools for modulating target affinity, metabolic stability, and secondary structure. 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid (also known as N-PMB-Aze-OH, CAS: 1042413-93-3) is a highly specialized, synthetically protected derivative of azetidine-2-carboxylic acid[1].
Unlike standard Fmoc- or Boc-protected amino acids, the p-methoxybenzyl (PMB) group on the ring nitrogen provides a unique orthogonal deprotection axis. This guide objectively compares the structural dynamics, physicochemical properties, and synthetic handling of N-PMB-Aze-OH against its natural and synthetic homologues: Proline (Pro) and Pipecolic acid (Pip) .
Structural Dynamics: Aze vs. Proline vs. Pipecolic Acid
The ring size of cyclic imino acids fundamentally dictates the backbone geometry (φ and ψ dihedral angles) of the resulting peptide.
-
Azetidine-2-carboxylic acid (Aze - 4-membered ring): The highly strained four-membered ring restricts conformational flexibility more severely than proline. Aze exhibits an unexpected ability to induce tight γ-turn conformations , contrasting sharply with the typical β-turn preference of larger rings[2]. Furthermore, Aze has a significantly greater propensity than proline to undergo trans → cis peptide bond isomerization, which can introduce severe 180° bends in a polypeptide chain[3].
-
Proline (Pro - 5-membered ring): The biological standard for conformational constraint. Its five-membered pyrrolidine ring optimally stabilizes β-turn motifs and polyproline helices[2].
-
Pipecolic acid (Pip - 6-membered ring): The six-membered piperidine ring can adopt distinct chair and boat conformations (with the chair being highly preferred). This structural puckering influences the global conformation of the peptide, often stabilizing polyproline II-like structures depending on solvent polarity[4].
Conformational preferences of cyclic non-proteinogenic amino acids based on ring size.
Quantitative Comparison of Properties
The following table summarizes the comparative performance metrics of these amino acids to guide rational drug design choices.
| Property | 1-PMB-Aze-OH (Aze derivative) | Proline (Pro) | Pipecolic Acid (Pip) |
| Ring Size | 4-membered | 5-membered | 6-membered |
| Preferred Secondary Structure | γ-turn[2] | β-turn[2] | Polyproline II-like[4] |
| Trans → Cis Isomerization | High propensity[3] | Moderate | Moderate to High[4] |
| Coupling Steric Hindrance | Very High (N-alkylated tertiary amine) | Low (Secondary amine) | Moderate (Secondary amine) |
| N-Deprotection Strategy | Oxidative (DDQ) or Strong Acid | Standard (Fmoc/Piperidine) | Standard (Fmoc/Piperidine) |
Self-Validating Experimental Protocol: SPPS with N-PMB-Aze-OH
Incorporating N-PMB-Aze-OH into a solid-phase peptide synthesis (SPPS) workflow requires specialized handling. Because the nitrogen is protected by a bulky PMB group, it acts as a sterically hindered N-alkylated amino acid. The protocol below is designed as a self-validating system , ensuring that each chemical transformation is analytically confirmed before proceeding, thereby preventing the accumulation of deletion sequences.
Causality in Reagent Selection:
-
Coupling Chemistry: Standard carbodiimides (DIC/Oxyma) are insufficient for the extreme steric bulk of N-PMB-Aze-OH. We utilize HATU paired with HOAt to form a highly reactive 7-aza-benzotriazole active ester. 2,4,6-Trimethylpyridine (TMP) is used as the base instead of DIPEA; its non-nucleophilic nature prevents base-catalyzed epimerization at the α-carbon during the slow coupling process.
-
Deprotection Chemistry: The PMB group is entirely stable to standard 20% piperidine (used for Fmoc removal). To expose the secondary amine of Aze for the next coupling, we use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for mild oxidative cleavage, which preserves acid-labile side-chain protecting groups (like tBu or Trt).
Step-by-Step Methodology:
Step 1: Coupling of N-PMB-Aze-OH
-
Swell the resin-bound peptide (bearing a free N-terminal primary amine) in DMF for 20 minutes.
-
Prepare the coupling cocktail: 3.0 eq N-PMB-Aze-OH, 3.0 eq HATU, and 3.0 eq HOAt in minimal DMF.
-
Add 6.0 eq of TMP to the cocktail, activate for 2 minutes, and add to the resin. Agitate at room temperature for 3 hours.
Step 2: Validation Check 1 (Ninhydrin/Kaiser Test)
-
Extract a few resin beads and perform a standard Ninhydrin test.
-
Validation Logic: A negative result (yellow beads/solution) confirms the complete consumption of the starting primary amine. If the test is positive (blue), repeat Step 1. Do not proceed until negative.
Step 3: Orthogonal PMB Deprotection
-
Wash the resin thoroughly with DMF, then DCM.
-
Treat the resin with a solution of DDQ (1.5 eq) in DCM/H2O (18:1, v/v) for 2 hours at room temperature to oxidatively cleave the PMB group.
-
Wash extensively with DMF, 5% ascorbic acid in DMF (to reduce residual oxidants), and DCM.
Step 4: Validation Check 2 (Microcleavage & LC-MS)
-
Transfer ~2 mg of resin to a microcentrifuge tube. Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.
-
Evaporate the TFA, precipitate with cold ether, and dissolve the pellet in MeCN/H2O.
-
Validation Logic: Analyze via LC-MS. You must observe a mass shift of -120 Da (loss of the PMB group: C8H8O) relative to the protected intermediate. The presence of a single sharp peak validates the absence of diketopiperazine side-reactions, clearing the workflow for the next amino acid coupling.
Self-validating solid-phase peptide synthesis workflow for N-PMB-Aze-OH incorporation.
Strategic Recommendations
For drug development professionals, the choice between these amino acids should be driven by the target structural motif. Use Proline for standard β-turn stabilization. Opt for Pipecolic acid when exploring extended polyproline II-like conformations or probing deeper hydrophobic pockets. Select 1-[(4-methoxyphenyl)methyl]azetidine-2-carboxylic acid when a highly constrained γ-turn is required, or when an orthogonal protecting group strategy (PMB) is necessary to synthesize complex, multi-cyclic peptidomimetics without interfering with standard Fmoc/Boc chemistry.
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
